Fructose-alanine-13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C9H17NO7 |
|---|---|
分子量 |
257.19 g/mol |
IUPAC名 |
(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(9(16)17)10-2-5(12)7(14)8(15)6(13)3-11/h4,6-8,10-11,13-15H,2-3H2,1H3,(H,16,17)/t4-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
InChIキー |
MJRIHYBPSWPPOI-LAWNBIMSSA-N |
異性体SMILES |
C[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
正規SMILES |
CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Fructose-Alanine-¹³C₆ in Advancing Maillard Reaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids, is of paramount importance in food science, nutrition, and biomedical research. Understanding the formation and fate of Maillard reaction products (MRPs) is crucial for controlling food quality, assessing nutritional value, and mitigating the formation of potentially harmful compounds. Fructose-alanine, an Amadori rearrangement product formed from the reaction of fructose (B13574) and alanine (B10760859), is a key intermediate in this intricate process. The use of its stable isotope-labeled counterpart, Fructose-alanine-¹³C₆, has emerged as a powerful tool for researchers, enabling precise quantification and detailed mechanistic investigations of the Maillard reaction.
This technical guide provides an in-depth exploration of the role of Fructose-alanine-¹³C₆ in Maillard reaction studies, detailing its application as an internal standard for accurate quantification and as a tracer for elucidating reaction pathways.
Core Application: Stable Isotope Dilution Analysis for Accurate Quantification
One of the primary challenges in studying the Maillard reaction is the accurate quantification of specific MRPs within complex food matrices or biological samples. Traditional methods relying on external calibration are often hampered by sample matrix effects and analyte losses during sample preparation, leading to inaccurate results. Stable Isotope Dilution Analysis (SIDA) overcomes these limitations by employing a stable isotope-labeled version of the analyte as an internal standard.[1][2][3]
Fructose-alanine-¹³C₆, with its six carbon atoms replaced by the heavy isotope ¹³C, is an ideal internal standard for the quantification of endogenous Fructose-alanine. It is chemically identical to the unlabeled analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in mass spectrometry (MS). By adding a known amount of Fructose-alanine-¹³C₆ to a sample, the ratio of the unlabeled analyte to the labeled internal standard can be precisely measured, allowing for accurate quantification that corrects for any procedural losses or matrix-induced signal suppression.
Quantitative Data from SIDA Studies
The application of SIDA using ¹³C-labeled Amadori products has enabled the precise measurement of these compounds in various food products. While specific data for Fructose-alanine is part of a broader analytical effort, the following table summarizes representative quantitative findings for other Amadori products, showcasing the sensitivity and applicability of the SIDA method.[1][2][3]
| Amadori Product (from Glucose) | Food Matrix | Concentration Range | Limit of Detection (LOD) | Reference |
| Fructosyl-valine | Unroasted Cocoa | 342 mg/kg | Not Reported | [1][2][3] |
| Fructosyl-valine | Dried Bell Pepper | 3460 mg/kg | Not Reported | [1][2][3] |
| Fructosyl-phenylalanine | Model Matrix (Starch) | Not Applicable | 0.1 µg/kg | [1][2][3] |
| Fructosyl-phenylalanine | Model Matrix (Oil) | Not Applicable | 0.2 µg/kg | [1][2][3] |
These studies highlight the wide range of concentrations of Amadori products in different foods, from trace levels to several grams per kilogram.[1][2][3] The low limits of detection achieved with SIDA demonstrate the method's high sensitivity.
Mechanistic Insights: Fructose-alanine-¹³C₆ as a Tracer
Beyond quantification, Fructose-alanine-¹³C₆ serves as a crucial tracer for elucidating the complex reaction pathways of the Maillard reaction. By introducing a ¹³C label at specific positions within the fructose moiety, researchers can track the fate of these carbon atoms as they are incorporated into various downstream products, such as volatile flavor and aroma compounds.
A notable study utilized [¹³C₆]fructose in a reaction with alanine to investigate the formation of volatile compounds.[4] The analysis of the mass spectra of the resulting products revealed the specific incorporation of ¹³C atoms from the fructose backbone into various molecules.
This isotopic labeling approach provides unequivocal evidence for the origin of the carbon atoms in the final products, allowing researchers to propose and validate detailed reaction mechanisms. For instance, the study demonstrated that glycerol (B35011), often used as a solvent, can also act as a precursor in the Maillard reaction, contributing to the carbon backbone of some volatile compounds.[4]
Experimental Protocols
Synthesis of Fructose-alanine-¹³C₆ (General Procedure)
Materials:
-
[U-¹³C₆]-D-Fructose
-
Methanol or other suitable solvent
-
Acetic acid (catalyst)
Procedure:
-
Dissolve [U-¹³C₆]-D-Fructose and a molar excess of L-alanine in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Reflux the mixture for a specified period (e.g., several hours) with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Fructose-alanine-¹³C₆ using techniques such as preparative HPLC or column chromatography.
-
Characterize the final product to confirm its identity and purity using NMR and mass spectrometry.
Quantification of Fructose-alanine using SIDA and LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Accurately weigh the homogenized sample.
-
Add a known amount of Fructose-alanine-¹³C₆ solution as the internal standard.
-
Extract the analytes using a suitable solvent system (e.g., water/methanol mixture).
-
Perform solid-phase extraction (SPE) for sample cleanup and enrichment if necessary.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate Fructose-alanine and its labeled internal standard on a suitable column (e.g., a HILIC or reversed-phase column).
-
Detect the analytes using the MS/MS in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions (the molecular ions of Fructose-alanine and Fructose-alanine-¹³C₆) and their specific product ions after fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Fructose-alanine in the original sample using a calibration curve constructed from standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Conclusion
Fructose-alanine-¹³C₆ is an indispensable tool in the study of the Maillard reaction. Its application in stable isotope dilution analysis has revolutionized the quantitative analysis of Amadori products, providing researchers with accurate and reliable data. Furthermore, its use as an isotopic tracer has been instrumental in unraveling the intricate mechanisms of this complex reaction network. For scientists and professionals in food science, nutrition, and drug development, leveraging the capabilities of Fructose-alanine-¹³C₆ and other stable isotope-labeled MRPs is key to advancing our understanding and control of the Maillard reaction and its myriad implications.
References
- 1. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fructose-alanine-13C6: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fructose-alanine-13C6, a stable isotope-labeled Amadori product crucial for metabolic research and understanding the Maillard reaction in vivo and in vitro. The inclusion of a 13C6-labeled fructose (B13574) moiety allows for precise tracking and quantification in complex biological systems.[1][2]
Introduction
This compound is the Amadori rearrangement product formed from the non-enzymatic condensation of 13C6-labeled D-fructose and L-alanine. This compound serves as an important standard in food chemistry and biomedical research, particularly in studies related to advanced glycation end-products (AGEs) and their implications in health and disease.[3] The stable isotope label provides a powerful tool for metabolic tracing studies, allowing researchers to follow the fate of fructose in various metabolic pathways.[1][2][4]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the Maillard reaction, which involves the condensation of a reducing sugar with an amino acid.[3][5]
Experimental Protocol: Synthesis via the Maillard Reaction
This protocol describes a common method for the synthesis of this compound by heating 13C6-D-fructose and L-alanine in a controlled environment.
Materials:
-
D-Fructose-13C6 (isotopic purity ≥99%)
-
L-Alanine
-
Deionized water
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of D-Fructose-13C6 and L-alanine in a minimal amount of a methanol-water solution (e.g., 80:20 v/v) in a round-bottom flask.
-
Reaction: Attach the reflux condenser to the flask and heat the mixture at a controlled temperature (typically 60-70°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, containing this compound and unreacted starting materials, is purified using preparative HPLC with a suitable column (e.g., a C18 column) and a water/acetonitrile gradient.
-
Lyophilization: Collect the fractions containing the pure this compound and lyophilize to obtain the final product as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isotopic labeling.[6][7]
Chemical Properties
The chemical properties of this compound are dictated by the combined functionalities of the fructose and alanine (B10760859) moieties.
| Property | Description |
| Molecular Formula | 13C6C3H17NO7 |
| Molecular Weight | Approximately 257.23 g/mol (This will be higher than the unlabeled version due to the six 13C atoms) |
| Appearance | White to off-white crystalline solid.[8] |
| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol; sparingly soluble in non-polar solvents.[8][9] |
| Stability | Stable under standard laboratory conditions. As an Amadori product, it can undergo further reactions in the Maillard cascade at elevated temperatures and specific pH values. |
| Reactivity | The compound contains a ketone group from the fructose moiety and a secondary amine and carboxylic acid from the alanine moiety, making it susceptible to various reactions.[8] It can participate in the advanced stages of the Maillard reaction to form advanced glycation end-products (AGEs).[3] |
| Spectroscopic Data | 13C NMR: The spectrum will show characteristic shifts for the carbonyl carbon, the carbon atoms of the fructose backbone, and the alanine carbons. The signals for the fructose moiety will be enhanced due to the 13C labeling.[7] Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the 13C6-labeled compound. |
Experimental Workflows and Signaling Pathways
Maillard Reaction Pathway
The synthesis of this compound is the initial step in the complex Maillard reaction pathway. This non-enzymatic browning reaction is fundamental in food science and has significant implications in biological systems through the formation of AGEs.
Caption: The Maillard reaction pathway leading to the formation of this compound.
Experimental Workflow: Metabolic Tracing
This compound is utilized in metabolic tracing studies to understand the downstream fate of fructose and alanine adducts in biological systems.
Caption: A typical experimental workflow for metabolic tracing using this compound.
Applications in Research and Drug Development
The use of stable isotope-labeled compounds like this compound is instrumental in advancing our understanding of metabolism and disease.[1][][11]
-
Metabolic Fate and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of fructose-amino acid adducts.[][11]
-
Mechanism of Action Studies: Elucidating the role of early glycation products in the pathogenesis of diseases such as diabetes and its complications.
-
Food Science and Nutrition: Investigating the formation of Maillard reaction products in food during processing and storage and their impact on nutrition and health.[3]
-
Biomarker Discovery: Identifying and quantifying downstream metabolites of this compound that may serve as biomarkers for disease.
Conclusion
This compound is a valuable tool for researchers in diverse fields. Its synthesis via the Maillard reaction is straightforward, and its stable isotope label enables precise and sensitive tracking in complex biological matrices. A thorough understanding of its chemical properties and reactivity is essential for its effective application in metabolic research and drug development.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpacollege.org [cpacollege.org]
- 9. Fructose- Structure, Properties, Uses and FAQs. [allen.in]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling Cellular Metabolism: A Technical Guide to 13C Labeled Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 13C labeled compounds in metabolic research. Stable isotope tracing with 13C has become an indispensable tool for quantitatively analyzing metabolic pathways, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. This guide details the experimental workflow, from the selection of appropriate tracers to data analysis, and provides practical protocols for key experimental procedures.
Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions, known as fluxes.[1] By introducing a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose, researchers can trace the journey of these carbon atoms through the intricate network of metabolic pathways.[2][3] As cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites.
The specific pattern of 13C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure these MIDs.[2] This empirical data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.[4] 13C-MFA is widely regarded as the gold standard for quantifying in vivo metabolic activity.[2][3]
Experimental Design and Workflow
A successful 13C labeling study hinges on a well-thought-out experimental design and meticulous execution. The general workflow encompasses several key stages, from selecting the appropriate isotopic tracer to the final computational analysis of metabolic fluxes.
Tracer Selection
The choice of the 13C-labeled substrate is a critical determinant of the success of an MFA study. Different tracers provide better resolution for specific metabolic pathways. For instance, [1,2-13C2]glucose is often optimal for resolving fluxes in the upper central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while uniformly labeled [U-13C6]glucose is more suitable for analyzing the TCA cycle.[5]
| 13C Labeled Tracer | Primary Applications |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), overall central carbon metabolism.[5] |
| [U-13C6]glucose | Tricarboxylic Acid (TCA) Cycle, biosynthesis of amino acids and lipids.[5][6] |
| [1-13C]glucose | Primarily used to assess the oxidative branch of the Pentose Phosphate Pathway.[7] |
| [U-13C5]glutamine | Reductive carboxylation, TCA cycle anaplerosis, amino acid metabolism.[4] |
| [1,2-13C2]acetate | Fatty acid synthesis and oxidation. |
| [U-13C]lactate | Lactate metabolism and its contribution to the TCA cycle. |
Key Metabolic Pathways in Focus
13C-MFA is frequently employed to investigate the central carbon metabolism, a network of interconnected pathways vital for energy production, biosynthesis, and redox balance.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality and reproducible data in 13C labeling experiments.
Protocol 1: 13C-Glucose Labeling in Adherent Mammalian Cells
This protocol outlines a steady-state 13C-glucose labeling experiment.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-13C6]-glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Adaptation (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours. The labeling medium is prepared by supplementing glucose-free DMEM with [U-13C6]-glucose to the desired concentration and 10% dFBS.[3]
-
Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed 13C-labeling medium.[3]
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state, typically 24 hours or until labeling in key downstream metabolites plateaus.[3]
-
Metabolic Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol to the wells.[8]
-
Cell Harvesting: Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and to precipitate proteins.[3] Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[3]
-
Metabolite Extraction: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet the protein and cell debris.
-
Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS Analysis
Materials:
-
Dried metabolite extract
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC vials
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or a mixture of water and acetonitrile. The volume will depend on the initial cell number and the sensitivity of the mass spectrometer.
-
Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an LC vial for analysis.
-
Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of resolving mass isotopologues.
Protocol 3: Sample Preparation for NMR Analysis
Materials:
-
Dried metabolite extract
-
Deuterated water (D₂O)
-
NMR tubes
-
Internal standard (e.g., DSS)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D₂O containing a known concentration of an internal standard.
-
pH Adjustment: Adjust the pH of the sample to a consistent value, as chemical shifts can be pH-dependent.
-
Transfer: Transfer the sample to an NMR tube.
-
Analysis: Acquire 1D and 2D NMR spectra to identify and quantify the 13C labeling patterns in metabolites.[9]
Data Presentation and Interpretation
The primary data from a 13C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. This data reflects the number of 13C atoms incorporated into each metabolite.
Table 2: Example Mass Isotopologue Distribution (MID) Data for Citrate
This table illustrates hypothetical MID data for citrate from cells grown in the presence of [U-13C6]-glucose.
| Isotopologue | Description | Fractional Abundance (%) |
| M+0 | All carbons are 12C | 5 |
| M+1 | One carbon is 13C | 10 |
| M+2 | Two carbons are 13C | 60 |
| M+3 | Three carbons are 13C | 15 |
| M+4 | Four carbons are 13C | 7 |
| M+5 | Five carbons are 13C | 2 |
| M+6 | Six carbons are 13C | 1 |
This MID data is then used in computational models to estimate the relative fluxes through different metabolic pathways.
Table 3: Example Metabolic Flux Data
This table presents hypothetical relative flux data, calculated from MID data, comparing a control cell line to a drug-treated cell line. Fluxes are often normalized to the glucose uptake rate.[3]
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 80 | -20% |
| Pentose Phosphate Pathway | 10 | 25 | +150% |
| Pyruvate Dehydrogenase (PDH) | 90 | 50 | -44% |
| Pyruvate Carboxylase (Anaplerosis) | 5 | 20 | +300% |
| Reductive Carboxylation | 2 | 15 | +650% |
Conclusion
The use of 13C labeled compounds in metabolic research provides an unparalleled quantitative window into the intricate workings of cellular metabolism.[1] For researchers and professionals in drug development, 13C-MFA offers a powerful framework to understand disease metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action and resistance. By adhering to rigorous experimental protocols and employing sophisticated data analysis techniques, this methodology can yield profound insights into the dynamic nature of the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pure.psu.edu [pure.psu.edu]
An In-depth Technical Guide to the Formation of Fructose-Alanine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation pathway of N-(1-Deoxy-D-fructos-1-yl)-L-alanine, commonly known as fructose-alanine. This compound is an Amadori rearrangement product formed through the Maillard reaction between D-fructose and L-alanine (B1666807). The Maillard reaction is a non-enzymatic browning reaction that has significant implications in food chemistry, contributing to flavor and color development, and in biomedical research, where it is linked to the formation of advanced glycation end-products (AGEs). This document details the chemical mechanism, presents quantitative data from related model systems, outlines detailed experimental protocols for synthesis and analysis, and provides visualizations of the core pathways and workflows.
The Fructose-Alanine Formation Pathway
The formation of fructose-alanine is the initial, stable step of the Maillard reaction between fructose, a ketose sugar, and alanine, an amino acid. The reaction proceeds through several key stages, beginning with the condensation of the reactants and culminating in the formation of the Amadori product.
The overall mechanism involves:
-
Condensation: The reaction begins with the nucleophilic attack of the amino group of L-alanine on the carbonyl group of the open-chain form of D-fructose. This is a reversible reaction that results in the formation of a Schiff base after the elimination of a water molecule.
-
Rearrangement: The Schiff base is an unstable intermediate that undergoes a spontaneous intramolecular rearrangement known as the Amadori rearrangement. This acid-catalyzed tautomerization reaction is the rate-determining step and results in the formation of a more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-alanine[1].
Fructose-alanine, the resulting Amadori compound, is a key intermediate that can undergo further complex reactions, including enolization, dehydration, and fragmentation, to form a wide array of compounds, including flavor molecules and brown nitrogenous polymers known as melanoidins[1][2].
Visualized Reaction Pathway
The following diagram illustrates the core chemical transformations in the formation of fructose-alanine.
Quantitative Analysis of Amadori Product Formation
While specific kinetic data for the fructose-alanine system is not extensively tabulated in the literature, studies on analogous systems, such as N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), provide valuable insights into the effects of reaction conditions. The degradation of these Amadori compounds is heavily influenced by pH and temperature.
Influence of pH and Temperature on Amadori Compound Degradation
The following table summarizes data from a kinetic study on the degradation of DFG in aqueous model systems. The degradation of the Amadori compound is a proxy for its reactivity and the subsequent formation of advanced Maillard reaction products. The data shows that increasing either temperature or pH accelerates the degradation of the Amadori compound.
Table 1: Effect of Temperature and pH on the Degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG)
| Initial pH | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| 5.5 | 100 | Base condition for comparison. | [2] |
| 5.5 | 120 | Increased temperature significantly accelerates DFG degradation. | [2] |
| 6.8 | 100 | Increasing pH from 5.5 to 6.8 accelerates DFG degradation. | [2] |
| 6.8 | 120 | Combination of higher pH and temperature results in the fastest degradation. |[2] |
Note: Data is qualitative based on the findings for DFG, a close structural analog of fructose-alanine.
Formation of Byproducts from Amadori Compound Degradation
The degradation of Amadori products like fructose-alanine leads to the formation of various other compounds. At a lower pH (e.g., 5.5), 1,2-enolization is favored, while at a higher pH (e.g., 6.8), 2,3-enolization becomes a more significant degradation pathway[1].
Table 2: Major Products Formed from DFG Degradation under Different Conditions
| Product | Favored at pH 5.5 | Favored at pH 6.8 | Notes | Reference |
|---|---|---|---|---|
| Glycine | Formed under all conditions | Formed under all conditions | Release of the original amino acid is a primary degradation outcome. | [2] |
| Mannose | Yes | No | Parent sugar formation is pH-dependent. | [2] |
| Glucose | No | Yes | Parent sugar formation is pH-dependent. | [2] |
| 1-Deoxyosone | No | Yes | An increase in pH favors the formation of 1-deoxyosone. | [2] |
| Acetic Acid | Yes | Yes | A main end product, with yields up to 83 mol% reported. |[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of fructose-alanine in a laboratory setting.
Synthesis of Fructose-Alanine (Model System)
This protocol is adapted from methodologies used for creating Maillard reaction model systems.
Objective: To synthesize N-(1-Deoxy-D-fructos-1-yl)-L-alanine by heating an aqueous solution of D-fructose and L-alanine.
Materials:
-
D-Fructose (reagent grade)
-
L-Alanine (reagent grade)
-
Deionized water
-
Glycerol (B35011) (optional, as solvent)
-
Phosphate (B84403) buffer (for pH control, e.g., 0.1 M, pH 7.0)
-
Sealed reaction vials (pressure-resistant)
-
Heating block or oven capable of maintaining 130°C
-
Analytical balance
-
pH meter
Procedure:
-
Reagent Preparation: Prepare an equimolar solution of D-fructose and L-alanine. For example, dissolve 1.80 g of D-fructose (10 mmol) and 0.89 g of L-alanine (10 mmol) in 100 mL of phosphate buffer (pH 7.0) in a volumetric flask.
-
Reaction Setup: Dispense 10 mL aliquots of the reactant solution into pressure-resistant sealed glass vials.
-
Heating: Place the vials in a preheated oven or heating block set to 130°C. A study on a similar system heated the reactants for 2 hours[3]. The reaction time can be varied to study the kinetics of formation.
-
Reaction Quenching: After the desired reaction time, remove the vials from the heat source and immediately place them in an ice bath to quench the reaction.
-
Storage: Store the resulting solution at -20°C prior to analysis to prevent further degradation.
Analytical Protocol: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of Amadori products.
Objective: To quantify the concentration of fructose-alanine in the synthesized reaction mixture.
Instrumentation and Materials:
-
HPLC system with a Refractive Index (RI) or a UV detector (low wavelength, e.g., 210 nm). An LC-MS/MS system can be used for higher sensitivity and confirmation.
-
Amino-bonded or ion-exchange column (e.g., ZORBAX NH2 column).
-
Mobile Phase: Acetonitrile/water gradient (e.g., 75:25 v/v).
-
Fructose-alanine standard (commercially available).
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of fructose-alanine of known concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) in the mobile phase.
-
Sample Preparation: Thaw the synthesized reaction mixture. Dilute an aliquot of the mixture with the mobile phase to a concentration expected to fall within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 23-35°C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and the peak areas for fructose-alanine.
-
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the fructose-alanine standards. Use the linear regression equation from the standard curve to calculate the concentration of fructose-alanine in the unknown samples, accounting for the dilution factor.
Visualized Experimental Workflow
The diagram below outlines the general workflow for the synthesis and analysis of fructose-alanine.
Conclusion
The formation of fructose-alanine via the Maillard reaction is a fundamental process with broad scientific relevance. This guide has detailed the chemical pathway, provided quantitative context from analogous systems, and offered robust experimental protocols for its synthesis and analysis. The provided diagrams serve to visually simplify the complex chemical and procedural information. It is anticipated that this technical resource will be a valuable tool for researchers engaged in food science, nutrition, and drug development, facilitating a deeper understanding and more effective investigation of Amadori products and the Maillard reaction.
References
- 1. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose-Alanine-¹³C₆ as a Stable Isotope Tracer for Metabolic Fate Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become indispensable tools in metabolic research, offering a powerful method to trace the flow of atoms through intricate biochemical pathways.[1][2] By replacing naturally occurring atoms with their heavier, non-radioactive isotopes, researchers can track the metabolic fate of specific molecules within a biological system.[2] Among these, ¹³C-labeled compounds are widely utilized to investigate central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This guide provides a comprehensive overview of the theoretical application and experimental design for using a novel tracer, Fructose-alanine-¹³C₆, to simultaneously probe distinct metabolic entry points.
Fructose-alanine is an Amadori compound formed in the initial phase of the Maillard reaction.[4] The use of Fructose-alanine labeled with six ¹³C atoms on the fructose (B13574) moiety presents a unique opportunity to trace the metabolic fate of fructose in the context of its conjugation to an amino acid. This can provide valuable insights into how the modification of fructose with an amino acid affects its uptake, metabolism, and contribution to various biosynthetic pathways.
Metabolic Pathways of Fructose and Alanine (B10760859)
A thorough understanding of the individual metabolic pathways of fructose and alanine is crucial for predicting the metabolic fate of the Fructose-alanine-¹³C₆ tracer.
Fructose Metabolism
Fructose metabolism primarily occurs in the liver, intestine, and kidneys.[5] Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[6][7] This has significant implications for cellular metabolism.
The key steps in fructose metabolism are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (B91348).[8]
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[5][8]
-
Entry into Glycolysis: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway.[8]
The carbon backbone of fructose can be traced into various downstream metabolic pathways, including:
-
Gluconeogenesis: Synthesis of glucose.
-
Glycogenesis: Synthesis of glycogen.
-
Tricarboxylic Acid (TCA) Cycle: For energy production.
-
De Novo Lipogenesis: Synthesis of fatty acids and triglycerides.[9][10]
-
Amino Acid Synthesis: The carbon skeletons can be used to synthesize non-essential amino acids.
Alanine Metabolism
Alanine is a non-essential amino acid that plays a central role in the transfer of nitrogen between tissues and in gluconeogenesis. The primary metabolic reactions involving alanine are:
-
Transamination: Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate (B1213749) and glutamate.
-
Gluconeogenesis: The pyruvate generated from alanine can be a major substrate for hepatic glucose production.[11]
-
TCA Cycle: Pyruvate can be converted to acetyl-CoA and enter the TCA cycle.[11]
Hypothetical Metabolic Fate of Fructose-alanine-¹³C₆
Upon entering a biological system, Fructose-alanine-¹³C₆ is likely to be metabolized in a way that separates the fructose and alanine moieties. The ¹³C₆-labeled fructose would then be traced through its metabolic pathways.
Proposed Metabolic Pathway for Fructose-alanine-¹³C₆:
Caption: Proposed metabolic fate of Fructose-alanine-¹³C₆.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in stable isotope tracer studies.
In Vitro Cell Culture Protocol
-
Cell Seeding: Plate cells of interest (e.g., HepG2 hepatocytes, adipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Fructose-alanine-¹³C₆. The concentration should be chosen based on preliminary dose-response studies.
-
Time-Course Experiment: Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of metabolic flux.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) analysis.
In Vivo Animal Model Protocol
-
Animal Acclimation: Acclimate the animals (e.g., mice, rats) to the experimental conditions.
-
Tracer Administration: Administer Fructose-alanine-¹³C₆ via an appropriate route, such as oral gavage or intravenous infusion. The dosage and administration route will depend on the research question.
-
Sample Collection: At predetermined time points, collect biological samples, including:
-
Blood: Collect blood into tubes containing an anticoagulant. Separate plasma or serum.
-
Tissues: Harvest tissues of interest (e.g., liver, adipose tissue, muscle) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Urine and Feces: Collect over the course of the study to assess excretion of the label.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in a cold extraction solvent.
-
Centrifuge the homogenate to remove proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
Sample Preparation: Process plasma, urine, and tissue extracts as described for the in vitro protocol.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the results of a Fructose-alanine-¹³C₆ tracer study could be summarized.
Table 1: Fractional ¹³C Labeling in Key Metabolites in HepG2 Cells
| Metabolite | Time Point | Fractional ¹³C Enrichment (%) |
| Glycolytic Intermediates | ||
| Dihydroxyacetone phosphate | 1 hour | 45.2 ± 3.1 |
| 8 hours | 85.7 ± 5.6 | |
| Glyceraldehyde-3-phosphate | 1 hour | 42.1 ± 2.9 |
| 8 hours | 83.2 ± 6.1 | |
| Pyruvate | 1 hour | 30.5 ± 2.5 |
| 8 hours | 75.8 ± 4.9 | |
| Lactate | 1 hour | 28.9 ± 2.2 |
| 8 hours | 72.1 ± 5.3 | |
| TCA Cycle Intermediates | ||
| Citrate | 4 hours | 15.3 ± 1.8 |
| 24 hours | 40.1 ± 3.7 | |
| α-Ketoglutarate | 4 hours | 12.8 ± 1.5 |
| 24 hours | 35.6 ± 3.2 | |
| Malate | 4 hours | 13.5 ± 1.6 |
| 24 hours | 36.4 ± 3.5 | |
| Amino Acids | ||
| Glutamate | 4 hours | 11.9 ± 1.3 |
| 24 hours | 33.8 ± 3.1 | |
| Aspartate | 4 hours | 12.1 ± 1.4 |
| 24 hours | 34.5 ± 3.3 | |
| Fatty Acids | ||
| Palmitate | 24 hours | 8.2 ± 1.1 |
| Stearate | 24 hours | 7.9 ± 1.0 |
Table 2: ¹³C Enrichment in Plasma Metabolites Following Oral Gavage in Mice
| Metabolite | Time Point | ¹³C Atom Percent Excess |
| Glucose | 30 min | 2.5 ± 0.3 |
| 60 min | 5.8 ± 0.6 | |
| Lactate | 30 min | 4.1 ± 0.4 |
| 60 min | 9.2 ± 0.9 | |
| Alanine | 30 min | 0.2 ± 0.05 |
| 60 min | 0.5 ± 0.08 | |
| Glutamate | 60 min | 1.8 ± 0.2 |
| 120 min | 3.5 ± 0.4 |
Visualization of Experimental Workflow
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 9. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Early-Stage Maillard Reaction Markers and Their Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is a cornerstone of food science and has significant implications in the fields of medicine and drug development. The initial phase of this complex cascade of reactions gives rise to early-stage markers that are crucial for monitoring food quality, understanding disease pathogenesis, and ensuring the stability of biopharmaceutical products. This technical guide provides an in-depth overview of the core early-stage Maillard reaction markers, their formation pathways, and detailed methodologies for their detection and quantification.
Core Early-Stage Maillard Reaction Markers
The initial phase of the Maillard reaction is characterized by the formation of Schiff bases and their subsequent rearrangement into more stable Amadori products. These compounds, along with their indicators like furosine, serve as key markers for the early stages of the reaction.
-
Schiff Bases: These are imines formed from the condensation of a carbonyl group of a reducing sugar with a primary amino group of an amino acid, peptide, or protein. The formation of a Schiff base is a reversible reaction and represents the rate-limiting step in the early Maillard reaction.[1] Due to their instability, direct detection can be challenging.[2]
-
Amadori Products: These are 1-amino-1-deoxy-2-ketoses that result from the acid- or base-catalyzed rearrangement of the initially formed Schiff base (an N-glycoside of an aldose).[3] This rearrangement is a slow process, leading to the accumulation of Amadori products, which are more stable than Schiff bases.[4][5]
-
Furosine (ε-N-(2-furoylmethyl)-L-lysine): Furosine is not naturally present in food or biological systems but is formed from the acid hydrolysis of the Amadori product of lysine, specifically Nε-fructoselysine.[6][7] It is a widely used and reliable indirect marker for the extent of the early Maillard reaction, particularly in food processing and quality control.[6][8][9] The concentration of furosine is often significantly higher than other markers of advanced stages.[7]
Formation Pathway of Early-Stage Markers
The formation of Schiff bases and Amadori products is the initial and critical phase of the Maillard reaction. The pathway is initiated by the nucleophilic attack of a free amino group on the carbonyl group of a reducing sugar.
Caption: Formation of Schiff Base and Amadori Product.
Detection and Quantification Methodologies
A variety of analytical techniques are employed for the detection and quantification of early-stage Maillard reaction markers. The choice of method often depends on the specific marker, the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of Maillard reaction products.
Key Applications:
-
Quantification of furosine in food products like jams, infant foods, and milk products.[8][10]
-
Monitoring the formation of Maillard reaction intermediates in real-time when coupled with FTIR.[13]
Experimental Protocol: Quantification of Furosine by Ion-Pair Reversed-Phase HPLC [8]
-
Sample Hydrolysis:
-
Weigh a precise amount of the sample.
-
Add 10 mL of 7.5 M HCl.
-
Heat the mixture at 110°C for 23 hours in a sealed tube under nitrogen.
-
Cool the hydrolysate and filter it through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution of sodium heptanesulfonate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Quantification:
-
Prepare a standard curve using a furosine standard.
-
Calculate the furosine concentration in the sample based on the peak area and the standard curve.
-
Caption: HPLC workflow for furosine analysis.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of Maillard reaction intermediates due to its high sensitivity and specificity.[14][15]
Key Applications:
-
Identification of labile and reactive Maillard reaction intermediates, including Schiff bases and Amadori products.[2][14]
-
Structural elucidation of Amadori products and their fragmentation patterns.[16][17]
-
Comprehensive profiling of Maillard reaction products in complex matrices.[18]
Experimental Protocol: Identification of Amadori Products by NanoLC-ESI-MS/MS [16]
-
Sample Preparation:
-
Incubate the protein sample with a reducing sugar (e.g., glucose).
-
Digest the glycated protein with a suitable protease (e.g., trypsin).
-
-
NanoLC-ESI-MS/MS Analysis:
-
Column: A capillary reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
Data Acquisition: Operate in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Identify peptides modified by the Amadori product by looking for characteristic neutral losses, such as the loss of three water molecules and formaldehyde.
-
Utilize specialized algorithms or manual inspection to confirm the presence of Amadori products due to the often poor fragmentation into b- and y-ions.[16]
-
Fluorescence Spectroscopy
Fluorescent compounds are formed during the Maillard reaction and can serve as early indicators of its progression, sometimes even before significant color changes are visible.[19][20][21]
Key Applications:
-
Monitoring the early stages of the Maillard reaction in food systems during processing and storage.[19][22]
-
Assessing the extent of glycation in biological samples.[23]
Experimental Protocol: Monitoring Maillard Reaction by Fluorescence Spectroscopy [22][23]
-
Sample Preparation:
-
Prepare a solution or extract of the sample in a suitable solvent (e.g., phosphate (B84403) buffer).
-
For solid samples, an extraction step may be necessary.
-
-
Spectrofluorometric Measurement:
-
Use a spectrofluorometer to record the fluorescence emission spectrum.
-
A common excitation wavelength is around 330-370 nm, with emission scanned from 400 to 500 nm.[19][22] For example, a maximum fluorescence for broiled meat has been observed at an excitation of 333 nm and an emission of 425 nm.[22]
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is used as an indicator of the extent of the Maillard reaction.
-
Compare the fluorescence of the sample to a control or standard.
-
Quantitative Data Summary
The formation of early-stage Maillard reaction markers is influenced by factors such as temperature, time, pH, and the types of reactants. The following tables summarize some quantitative data from the literature.
Table 1: Furosine Content in Various Food Products
| Food Product | Condition | Furosine Content (mg/100g protein) | Reference |
| Raw Cow Milk | - | 9.7 | [10] |
| UHT Milk | - | 138 | [10] |
| Commercial Milk Powder | Before storage | 51.5 | [10] |
| Commercial Milk Powder | After 1 year at room temp. | 275.1 | [10] |
| Commercial Milk Powder | After 2 years at room temp. | 448.3 | [10] |
| Jams (>60% sugar) | Commercial samples | Highest levels observed | [8] |
| Fruit-based Infant Foods | Commercial samples | Lowest levels observed | [8] |
| Doce de Leite | Commercial samples | 1554.0 - 2799.0 | [24] |
Table 2: Available Lysine Loss in Model Systems
| Model System | Temperature (°C) | Time for 50% Loss | Reference |
| Casein and Lactose | 37 | ~17 days | [10] |
| Casein and Lactose | 50 | ~60 hours | [10] |
| Casein and Lactose | 60 | 12 hours | [10] |
Conclusion
The detection and quantification of early-stage Maillard reaction markers are essential for quality control in the food industry, for understanding the pathological consequences of glycation in biological systems, and for ensuring the stability of protein-based pharmaceuticals. This guide has provided an overview of the key early markers, their formation, and detailed methodologies for their analysis. The selection of the most appropriate analytical technique will depend on the specific research or quality control objective, the nature of the sample, and the available instrumentation. Further research into the development of rapid and sensitive methods for the real-time monitoring of these markers will continue to be a significant area of investigation.
References
- 1. brewingforward.com [brewingforward.com]
- 2. researchgate.net [researchgate.net]
- 3. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furosine as indicator of maillard reaction in jams and fruit-based infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. tandfonline.com [tandfonline.com]
- 11. A new rapid method to detect inhibition of Amadori product generated by delta-gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. longdom.org [longdom.org]
- 14. Identification of the Maillard reaction intermediates as divalent iron complexes in alanine/glucose/FeCl2 model system using ESI/qTOF/MS/MS and isotope labelling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced approaches for identifying Amadori products: application to peanut allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 18. An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence from the maillard reaction and its potential applications in food science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Fructose-Alanine in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note describes a robust and sensitive method for the quantification of fructose-alanine, an early-stage Maillard reaction product, in biological samples. The method utilizes a stable isotope-labeled internal standard, Fructose-alanine-13C6, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers and scientists in the fields of food science, nutrition, and drug development who are investigating the role of advanced glycation end products (AGEs) in various physiological and pathological processes.
Introduction
Fructose-alanine is a fructosamine (B8680336) formed through the Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. The accumulation of such advanced glycation end products (AGEs) has been implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of early-stage AGEs like fructose-alanine is crucial for understanding their formation, metabolism, and pathological roles.
This method employs a stable isotope dilution assay, which is the gold standard for quantitative mass spectrometry.[1] The use of this compound as an internal standard (IS) minimizes variations arising from sample preparation and matrix effects, leading to highly reliable results. The utilization of HILIC ensures the retention and separation of the highly polar fructose-alanine from other matrix components, which can be challenging with traditional reversed-phase chromatography.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Fructose-alanine standard (Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress or equivalent)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Standard Solution and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fructose-alanine and this compound in ultrapure water.
-
Working Standard Solutions: Serially dilute the fructose-alanine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard working solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90:10 acetonitrile/water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fructose-alanine | 252.1 | 130.1 | 0.05 | 30 | 15 |
| Fructose-alanine | 252.1 | 84.1 | 0.05 | 30 | 20 |
| This compound | 258.1 | 136.1 | 0.05 | 30 | 15 |
| This compound | 258.1 | 89.1 | 0.05 | 30 | 20 |
Data Presentation
Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | < 15% |
Sample Analysis Results (Example)
| Sample ID | Fructose-alanine Concentration (ng/mL) | Standard Deviation |
| Control Group (n=10) | 45.2 | 8.7 |
| Treatment Group A (n=10) | 89.5 | 15.2 |
| Treatment Group B (n=10) | 62.1 | 11.3 |
Visualizations
Caption: Experimental workflow for the quantification of Fructose-alanine.
Caption: Simplified Maillard reaction pathway leading to Fructose-alanine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of fructose-alanine in biological matrices. The use of a stable isotope-labeled internal standard and HILIC separation addresses the challenges associated with the analysis of this polar molecule. This method can be valuable for researchers investigating the role of dietary sugars and AGEs in health and disease.
References
Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 13C Labeling in Sugars
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 13C labeling in sugars using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique is essential for metabolic flux analysis (MFA), enabling the quantification of intracellular fluxes and providing deep insights into cellular metabolism.[1][2] The protocols outlined below cover sample preparation, derivatization, GC-MS analysis, and data interpretation for the study of 13C labeled sugars in various biological systems.
Introduction
Metabolic flux analysis using 13C labeled substrates is a cornerstone for understanding the intricate network of metabolic pathways within cells.[1] By tracing the incorporation of 13C isotopes from a labeled substrate, such as glucose, into downstream metabolites, researchers can elucidate the activity of different metabolic routes.[2] GC-MS is a highly sensitive and specific analytical technique well-suited for separating and identifying sugar isotopomers after appropriate derivatization to increase their volatility.[3][4]
Analysis of 13C labeling in sugars provides crucial data for defining fluxes around key metabolic pools like hexose, pentose, and triose phosphates.[1][5] This information is complementary to the more common analysis of 13C label incorporation into proteinogenic amino acids, offering a more complete picture of central carbon metabolism.[1]
Experimental Workflow Overview
The overall experimental workflow for the GC-MS analysis of 13C labeling in sugars involves several key stages, from sample collection to data analysis. The following diagram illustrates the typical procedure.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Maillard Reaction using Fructose-Alanine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process, occurs between reducing sugars and amino acids upon heating, leading to the formation of a complex mixture of compounds that influence the color, flavor, and nutritional properties of food.[1][2] This reaction also occurs in vivo and is implicated in the aging process and the pathophysiology of various diseases, including diabetes.[3][4] Understanding the intricate mechanisms and kinetics of the Maillard reaction is crucial for both food science and biomedical research. The use of stable isotope-labeled reactants, such as Alanine-¹³C₆, provides a powerful tool for tracing the incorporation of the amino acid into various Maillard reaction products (MRPs), enabling detailed mechanistic studies and accurate quantification by mass spectrometry.[5][6] Fructose (B13574), a highly reactive reducing sugar, is known to participate readily in the Maillard reaction.[3][4]
This application note provides a detailed protocol for inducing the Maillard reaction in vitro using fructose and ¹³C₆-labeled L-alanine (B1666807). It includes methodologies for sample preparation, reaction execution, and analysis of MRPs, along with visual representations of the reaction pathway and experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from an in vitro Maillard reaction between fructose and Alanine-¹³C₆ under varying conditions. This data is for illustrative purposes to demonstrate expected trends and outcomes.
| Reaction Condition | Reactant Concentration (Fructose:Alanine-¹³C₆) | Temperature (°C) | Reaction Time (hours) | pH | Concentration of Major ¹³C-Labeled MRPs (µg/mL) |
| Control | 100 mM : 100 mM | 100 | 1 | 7.4 | 15.2 |
| High Temp | 100 mM : 100 mM | 120 | 1 | 7.4 | 45.8 |
| Extended Time | 100 mM : 100 mM | 100 | 4 | 7.4 | 35.1 |
| High pH | 100 mM : 100 mM | 100 | 1 | 8.5 | 28.9 |
| Low pH | 100 mM : 100 mM | 100 | 1 | 6.0 | 8.7 |
Experimental Protocols
Materials and Reagents
-
D-Fructose (Sigma-Aldrich, Cat. No. F0127 or equivalent)
-
L-Alanine-¹³C₆ (Sigma-Aldrich or other suitable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023 or equivalent)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Ultrapure water (Milli-Q® or equivalent)
-
Acetonitrile (B52724) (ACN), LC-MS grade (Fisher Scientific, Cat. No. A955-4 or equivalent)
-
Formic acid, LC-MS grade (Fisher Scientific, Cat. No. A117-50 or equivalent)
-
Heating block or water bath
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[7][8]
Procedure
1. Preparation of Reactant Solutions
1.1. Prepare a 1 M stock solution of D-Fructose in ultrapure water. 1.2. Prepare a 1 M stock solution of L-Alanine-¹³C₆ in ultrapure water. 1.3. On the day of the experiment, prepare a 200 mM working solution of both fructose and Alanine-¹³C₆ in PBS (pH 7.4). For example, to prepare 10 mL of 200 mM fructose solution, add 2 mL of the 1 M fructose stock to 8 mL of PBS. 1.4. Adjust the pH of the working solutions to the desired experimental value (e.g., 7.4) using dilute NaOH or HCl.
2. In Vitro Maillard Reaction
2.1. In a series of screw-cap reaction vials, combine the fructose and Alanine-¹³C₆ working solutions in a 1:1 molar ratio to achieve a final concentration of 100 mM for each reactant. For a 1 mL total reaction volume, mix 500 µL of the 200 mM fructose solution with 500 µL of the 200 mM Alanine-¹³C₆ solution. 2.2. Tightly cap the vials to minimize evaporation. 2.3. Place the vials in a pre-heated heating block or water bath set to the desired temperature (e.g., 100°C).[9] Reaction temperatures can range from 70°C to 140°C depending on the desired extent of the reaction.[9][10] 2.4. Incubate the reaction for the desired duration (e.g., 1, 2, 4, or 8 hours). Time points should be selected based on preliminary experiments to capture the desired stages of the reaction. 2.5. After the incubation period, immediately place the vials on ice to quench the reaction.
3. Sample Preparation for Analysis
3.1. Dilute the reaction mixture with a suitable solvent, such as ultrapure water or the initial mobile phase of the LC-MS analysis, to a concentration appropriate for the analytical instrument. A 1:10 or 1:100 dilution is a common starting point. 3.2. Vortex the diluted samples thoroughly. 3.3. Filter the samples through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter. 3.4. Store the samples at 4°C until analysis. For long-term storage, samples should be kept at -80°C.
4. Analysis by LC-MS/MS
4.1. Employ a suitable chromatographic method to separate the complex mixture of MRPs. A reversed-phase C18 column is often used.[11] 4.2. The mobile phases can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7] 4.3. A gradient elution should be used to achieve optimal separation of the various MRPs. 4.4. The mass spectrometer should be operated in a positive ion mode for the detection of nitrogen-containing MRPs. 4.5. Perform a full scan MS to identify potential ¹³C-labeled products based on their characteristic mass shift compared to their unlabeled counterparts. 4.6. Subsequently, use tandem MS (MS/MS) to confirm the identity of the labeled MRPs by analyzing their fragmentation patterns. 4.7. Quantify the ¹³C-labeled MRPs by creating calibration curves with synthesized standards if available, or by relative quantification using the peak areas from the extracted ion chromatograms.
Mandatory Visualization
Caption: Simplified pathway of the initial stages of the Maillard reaction between fructose and Alanine-¹³C₆.
Caption: Experimental workflow for the in vitro Maillard reaction and analysis of ¹³C-labeled products.
References
- 1. byjus.com [byjus.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. poisonedpets.com [poisonedpets.com]
Application Notes and Protocols for Fructose-Alanine-¹³C₆ Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-alanine, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and alanine, is a key early-stage biomarker of the Maillard reaction in biological systems. Elevated levels of fructose-alanine and other fructosamines are associated with hyperglycemic conditions and are implicated in the pathogenesis of diabetic complications. The stable isotope-labeled internal standard, Fructose-alanine-¹³C₆, is crucial for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample processing.
These application notes provide detailed protocols for the extraction, preparation, and analysis of Fructose-alanine-¹³C₆ in common biological matrices, including plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the typical concentration ranges of fructosamines in human biological matrices. While specific data for fructose-alanine is limited, the total fructosamine (B8680336) concentrations provide a relevant reference range for method development and validation.
Table 1: Fructosamine Concentrations in Human Plasma/Serum
| Analyte | Matrix | Concentration Range (µmol/L) | Population | Citation |
| Fructosamine | Serum/Plasma | 200 - 285 | Non-diabetic individuals | [1] |
| Fructosamine | Serum | Up to 1000 (linear range of assay) | Diabetic individuals | [2] |
Table 2: Fructose and Alanine Concentrations in Human Urine
| Analyte | Matrix | Concentration Range | Population | Citation |
| Fructose | Urine | 37.7 ± 23.0 µmol/day (non-diabetic) to 127.8 ± 106.7 µmol/day (diabetic) | Human | [3] |
| Alanine | Urine | 5 - 960 µM | Human | [4] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma/Serum
This protocol describes the extraction of fructose-alanine from plasma or serum using protein precipitation, a common and effective method for removing high-abundance proteins.
Materials:
-
Human plasma or serum samples
-
Fructose-alanine-¹³C₆ internal standard solution
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Urine
This protocol details a simple "dilute-and-shoot" method for urine samples, which often have lower protein content than plasma.
Materials:
-
Human urine samples
-
Fructose-alanine-¹³C₆ internal standard solution
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove sediment.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of the clarified urine. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution. Vortex briefly.
-
Dilution: Add 900 µL of the initial mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to the sample. Vortex to mix.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation from Tissue Homogenates
This protocol outlines the extraction of fructose-alanine from tissue samples, which requires an initial homogenization step.
Materials:
-
Tissue samples (e.g., liver, kidney)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fructose-alanine-¹³C₆ internal standard solution
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Tissue Weighing and Homogenization: Weigh approximately 50-100 mg of frozen tissue. Add 500 µL of ice-cold PBS. Homogenize the tissue thoroughly until no visible particles remain.
-
Internal Standard Spiking: Transfer a known volume (e.g., 200 µL) of the homogenate to a new microcentrifuge tube. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold 10% TCA to the homogenate. Vortex vigorously for 1 minute.
-
Incubation: Incubate the samples on ice for 20 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Reconstitution and Final Centrifugation: Follow steps 7-10 from Protocol 1.
LC-MS/MS Analysis Method
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar fructose-alanine.
LC Parameters:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fructose-alanine: Precursor ion (Q1) m/z 252.1 -> Product ion (Q3) m/z 130.1 (loss of dehydrated fructose moiety)
-
Fructose-alanine-¹³C₆: Precursor ion (Q1) m/z 258.1 -> Product ion (Q3) m/z 130.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument used.
Visualizations
References
Tracing Advanced Glycation End-Product Formation with Fructose-Alanine-¹³C₆: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, a process known as the Maillard reaction.[1][2] The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Fructose (B13574), a highly reactive reducing sugar, is a significant precursor to AGE formation.[1][2] Understanding the dynamics of AGE formation is crucial for developing therapeutic interventions to mitigate their pathological effects.
This application note details the use of a stable isotope-labeled tracer, Fructose-alanine-¹³C₆, to monitor the formation of specific AGEs in an in vitro setting. By incorporating ¹³C-labeled fructose, researchers can accurately trace the incorporation of fructose-derived carbons into various AGEs using mass spectrometry. This powerful technique allows for precise quantification and kinetic analysis of AGE formation, providing valuable insights into glycation pathways and the efficacy of potential inhibitors.
Core Principles
The methodology is based on the principles of stable isotope tracing and mass spectrometry. A model system is created by incubating a protein source (e.g., bovine serum albumin) with Fructose-alanine-¹³C₆. As the Maillard reaction proceeds, the ¹³C atoms from the fructose backbone are incorporated into various AGEs. These labeled AGEs can be distinguished from their unlabeled counterparts by their increased mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensities of the labeled and unlabeled forms of specific AGEs, the rate and extent of their formation from the fructose precursor can be determined.
Experimental Protocols
Protocol 1: In Vitro Formation of ¹³C-Labeled Advanced Glycation End-Products
This protocol describes the generation of AGEs in a controlled in vitro environment using Fructose-alanine-¹³C₆.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Fructose-alanine-¹³C₆ (custom synthesis may be required)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (NaN₃)
-
Sterile, pyrogen-free water
-
Incubator at 37°C
-
Dialysis tubing (10 kDa molecular weight cut-off)
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a 20 mg/mL solution of BSA in 0.2 M PBS (pH 7.4).
-
Prepare a stock solution of Fructose-alanine-¹³C₆ in sterile water. The final concentration in the reaction mixture should be optimized based on experimental goals (e.g., 50-100 mM).
-
In a sterile container, combine the BSA solution with the Fructose-alanine-¹³C₆ stock solution.
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Bring the final volume to the desired amount with 0.2 M PBS.
-
A control reaction should be prepared without Fructose-alanine-¹³C₆.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period. The incubation time will influence the extent of glycation and can range from days to several weeks. It is recommended to take aliquots at various time points (e.g., 3, 7, 14, 21, and 28 days) to monitor the progression of AGE formation.[3]
-
-
Termination of Reaction and Removal of Unreacted Sugars:
-
After the desired incubation period, terminate the reaction by freezing the samples at -20°C or by proceeding directly to dialysis.
-
To remove unreacted Fructose-alanine-¹³C₆ and other small molecules, dialyze the samples extensively against PBS (pH 7.4) at 4°C using 10 kDa MWCO dialysis tubing. Change the dialysis buffer several times over 48 hours.
-
-
Sample Storage:
-
After dialysis, the ¹³C-labeled AGE-BSA solution can be filter-sterilized and stored at -20°C or -80°C for further analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of ¹³C-Labeled AGEs
This protocol outlines the steps for preparing the ¹³C-labeled AGE-BSA samples for quantification of specific AGEs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
¹³C-labeled AGE-BSA (from Protocol 1)
-
Internal Standards (e.g., deuterated forms of the target AGEs)
-
Hydrochloric Acid (HCl), 6 M
-
Trichloroacetic Acid (TCA)
-
Perfluorovaleric acid (NFPA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Protein Precipitation:
-
To an aliquot of the ¹³C-labeled AGE-BSA solution, add an equal volume of ice-cold 10% (w/v) TCA.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the protein pellet with a small volume of cold acetone (B3395972) and centrifuge again. Discard the acetone and allow the pellet to air dry.
-
-
Acid Hydrolysis:
-
Resuspend the protein pellet in 6 M HCl.
-
Hydrolyze the protein by incubating at 110°C for 16-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and Cleanup:
-
Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis, such as 0.1% formic acid in water/acetonitrile.
-
For complex samples, an optional solid-phase extraction (SPE) cleanup step can be performed to remove interfering substances.
-
Protocol 3: Quantification of ¹³C-Labeled AGEs by LC-MS/MS
This protocol provides a general framework for the analysis of ¹³C-labeled AGEs. Specific parameters will need to be optimized for the instrument used and the target analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
Procedure:
-
Chromatographic Separation:
-
Separate the hydrolyzed amino acids and AGEs using a suitable reversed-phase or HILIC column.
-
A typical mobile phase gradient might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the target AGEs.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific AGEs. The MRM transitions for the unlabeled and ¹³C-labeled AGEs will need to be determined. For example, for Nε-(carboxymethyl)lysine (CML), the transition for the unlabeled form is m/z 205.2 -> 84.1, and for the fully ¹³C₆-labeled form, it would be m/z 211.2 -> 90.1 (assuming the carboxymethyl group is also labeled). These transitions must be empirically determined.
-
Develop a detection method that includes the specific precursor and product ion pairs for each target AGE and its ¹³C-labeled isotopologue.
-
-
Data Analysis:
-
Quantify the amount of each AGE by integrating the peak areas from the chromatograms.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹³C-labeled AGE to the total peak area (labeled + unlabeled).
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the formation of different AGEs over time.
| Time Point (Days) | AGE Analyte | Unlabeled Concentration (µmol/mg protein) | ¹³C-Labeled Concentration (µmol/mg protein) | Isotopic Enrichment (%) |
| 3 | Nε-(carboxymethyl)lysine (CML) | Experimental Data | Experimental Data | Experimental Data |
| Nε-(carboxyethyl)lysine (CEL) | Experimental Data | Experimental Data | Experimental Data | |
| Pentosidine | Experimental Data | Experimental Data | Experimental Data | |
| 7 | Nε-(carboxymethyl)lysine (CML) | Experimental Data | Experimental Data | Experimental Data |
| Nε-(carboxyethyl)lysine (CEL) | Experimental Data | Experimental Data | Experimental Data | |
| Pentosidine | Experimental Data | Experimental Data | Experimental Data | |
| 14 | Nε-(carboxymethyl)lysine (CML) | Experimental Data | Experimental Data | Experimental Data |
| Nε-(carboxyethyl)lysine (CEL) | Experimental Data | Experimental Data | Experimental Data | |
| Pentosidine | Experimental Data | Experimental Data | Experimental Data | |
| 21 | Nε-(carboxymethyl)lysine (CML) | Experimental Data | Experimental Data | Experimental Data |
| Nε-(carboxyethyl)lysine (CEL) | Experimental Data | Experimental Data | Experimental Data | |
| Pentosidine | Experimental Data | Experimental Data | Experimental Data | |
| 28 | Nε-(carboxymethyl)lysine (CML) | Experimental Data | Experimental Data | Experimental Data |
| Nε-(carboxyethyl)lysine (CEL) | Experimental Data | Experimental Data | Experimental Data | |
| Pentosidine | Experimental Data | Experimental Data | Experimental Data |
Visualization of Pathways and Workflows
Maillard Reaction and AGE Formation Pathway
The following diagram illustrates the initial stages of the Maillard reaction between Fructose-¹³C₆ and a protein, leading to the formation of Amadori products and subsequently, a variety of ¹³C-labeled AGEs.
Caption: Initial stages of the Maillard reaction leading to AGE formation.
Experimental Workflow for Tracing AGE Formation
This diagram outlines the complete experimental workflow from sample preparation to data analysis for tracing AGE formation using Fructose-alanine-¹³C₆.
Caption: Experimental workflow for tracing AGE formation.
AGE-RAGE Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of AGEs to their receptor (RAGE), leading to downstream inflammatory and oxidative stress responses.
Caption: AGE-RAGE signaling cascade.
Conclusion
The use of Fructose-alanine-¹³C₆ as a stable isotope tracer provides a robust and precise method for investigating the formation of advanced glycation end-products. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to implement this technique in their studies. By accurately tracing the incorporation of fructose-derived carbons into specific AGEs, this methodology will facilitate a deeper understanding of the mechanisms of glycation and aid in the development and evaluation of novel therapeutic strategies aimed at inhibiting AGE formation and their pathological consequences.
References
Experimental Design for Stable Isotope Labeling in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling in cell culture is a powerful technique for investigating cellular metabolism, protein dynamics, and the effects of therapeutic compounds. By replacing common isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), researchers can trace the fate of molecules through complex biochemical pathways.[1][2] This approach, coupled with mass spectrometry (MS), provides precise quantitative insights into metabolic fluxes and proteome dynamics, making it an invaluable tool in drug discovery and development.[3][4] Understanding a drug's effect on metabolic pathways can aid in the early identification of promising candidates and provide crucial pharmacokinetic and pharmacodynamic data.[1][3]
This document provides detailed protocols for two common stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA) for elucidating metabolic pathways.
Section 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy used to accurately quantify differences in protein abundance between two or more cell populations.[5][6] Cells are grown in specialized media where a standard essential amino acid is replaced with a "heavy" isotopically labeled version.[5] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[7] When the "heavy" labeled cell lysate is mixed with a "light" (unlabeled) control lysate, the relative abundance of proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[5][8]
Key Applications in Drug Development:
-
Target Identification and Validation: Identifying proteins that are differentially expressed upon drug treatment.[9]
-
Mechanism of Action Studies: Understanding how a drug affects protein expression, post-translational modifications, and protein-protein interactions.[5][10]
-
Biomarker Discovery: Identifying potential biomarkers for drug efficacy or toxicity.[11]
-
Off-Target Effect Analysis: Assessing unintended changes in the proteome caused by a drug candidate.
Quantitative Data for SILAC Experimental Design
The success of a SILAC experiment relies on careful planning and optimization. The following tables provide key quantitative parameters to consider.
| Parameter | Recommended Value/Range | Notes |
| Isotopic Purity of Labeled Amino Acids | >98% | High purity is crucial to minimize interference from unlabeled species.[2] |
| Label Incorporation Efficiency | >95-99% | Achieved after at least 5-6 cell doublings in SILAC medium.[7][12] Incomplete labeling can lead to inaccurate quantification.[2] |
| Cell Number per Condition | >1 x 10⁷ cells | Sufficient cell numbers are required for protein extraction and subsequent analysis.[7] |
| Dialyzed Fetal Bovine Serum (dFBS) Concentration | 10% | Dialysis removes endogenous amino acids that would compete with the labeled ones.[2][9] |
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Typical Concentration in Medium |
| L-Lysine | ¹³C₆ | +6 | 100 µg/mL |
| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 | 100 µg/mL |
| L-Lysine | D₄ | +4 | 100 µg/mL |
| L-Arginine | ¹³C₆ | +6 | 100 µg/mL |
| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 | 100 µg/mL |
Table compiled from information in[8][13][14]. Concentrations are typical starting points and may require optimization for specific cell lines.
SILAC Experimental Workflow
Detailed Protocol for SILAC
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Dialyzed Fetal Bovine Serum (dFBS).[9]
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Trypsin for cell detachment (for adherent cells).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE reagents.
-
In-gel or in-solution digestion kit.
Procedure:
-
Media Preparation:
-
Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.
-
Prepare "Light" and "Heavy" media by supplementing with the respective light and heavy amino acids to the desired final concentration (e.g., 100 µg/mL).[13]
-
Add dFBS to a final concentration of 10% and penicillin-streptomycin.
-
Sterile filter the complete media using a 0.22 µm filter.[15]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "Light" medium and one in the "Heavy" medium.
-
For adherent cells, seed at a density that allows for logarithmic growth. For suspension cells, maintain a density appropriate for the cell line.[9]
-
Passage the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acids.[12] This can be verified by a preliminary MS analysis of a small cell pellet.
-
Maintain the cells in a 37°C incubator with 5% CO₂.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, treat the "Heavy" cell population with the drug of interest. Treat the "Light" population with a vehicle control.
-
The duration and concentration of the treatment should be determined based on the experimental goals.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations. For adherent cells, wash with PBS and detach using trypsin. For suspension cells, pellet by centrifugation and wash with PBS.
-
Count the cells from each population and combine them in a 1:1 ratio.
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Digestion and Sample Preparation:
-
Quantify the protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE or use an in-solution digestion protocol.
-
Excise protein bands from the gel or use the entire lysate for digestion with a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, making the use of labeled lysine and arginine ideal for SILAC.[16]
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated heavy isotopes.[8]
-
Use specialized software to identify the peptides and quantify the relative peak intensities of the heavy and light peptide pairs to determine the protein abundance ratios.[11]
-
Section 2: Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[6][17] It involves introducing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, into the cell culture medium.[18][19] As the cells metabolize the labeled substrate, the isotopes are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using MS or NMR, the fluxes through various metabolic pathways can be calculated.[3]
Key Applications in Drug Development:
-
Elucidating Drug Mechanism of Action: Determining how a drug alters metabolic pathways, such as glycolysis, the TCA cycle, or the pentose (B10789219) phosphate (B84403) pathway.[18][20]
-
Identifying Metabolic Liabilities: Uncovering metabolic vulnerabilities in cancer cells that can be targeted by drugs.
-
Toxicity Screening: Assessing the impact of a drug on cellular metabolism to predict potential toxic effects.
-
Optimizing Bioprocesses: Enhancing the production of biopharmaceuticals by understanding and engineering cellular metabolism.[20]
Quantitative Data for MFA Experimental Design
Achieving a steady state is crucial for accurate flux measurements in many MFA experimental designs.
| Parameter | Recommended Condition | Notes |
| Isotopic Enrichment of Tracer | >99% | High enrichment ensures clear and interpretable labeling patterns. |
| Metabolic Steady State | Required | The rates of substrate uptake and product secretion should be constant over time. This can be verified by monitoring metabolite concentrations in the medium.[5] |
| Isotopic Steady State | Required for steady-state MFA | The isotopic labeling of intracellular metabolites should reach a constant level. The time to reach this state varies depending on the pathway and cell type.[5] |
| Tracer Concentration | Match physiological levels | The concentration of the labeled substrate should be similar to that in standard growth medium (e.g., 11-25 mM for glucose).[1] |
MFA Experimental Workflow
Detailed Protocol for ¹³C-Glucose Metabolic Flux Analysis
Materials:
-
Glucose-free DMEM or other appropriate base medium.
-
[U-¹³C₆]-Glucose (uniformly labeled).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin).
-
Ice-cold 0.9% NaCl solution.
-
Methanol, Chloroform (B151607), and Water (for metabolite extraction).
-
Liquid nitrogen.
Procedure:
-
Labeling Medium Preparation:
-
Prepare glucose-free DMEM supplemented with 10% dFBS and other necessary components.
-
Dissolve [U-¹³C₆]-glucose in the medium to the desired final concentration (e.g., 25 mM).[1]
-
Sterile filter the complete labeling medium.
-
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to 70-80% confluency in standard medium.[1]
-
To initiate labeling, aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for a sufficient time to approach isotopic steady state. This time should be determined empirically for the specific cell line and pathways of interest (often several hours to 24 hours).[21]
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice or in a liquid nitrogen bath.[1]
-
Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular labeled glucose.[1]
-
Add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites from lipids and proteins.
-
Collect the polar metabolite fraction.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the MS analysis method.[1]
-
-
MS Analysis and Flux Calculation:
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites.
-
Correct the raw data for the natural abundance of stable isotopes.[22]
-
Use computational software to fit the MIDs to a metabolic network model and calculate the intracellular fluxes.
-
Section 3: Signaling Pathway Visualization
Stable isotope labeling studies are often employed to investigate how drug candidates impact signaling pathways that regulate cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently dysregulated in diseases such as cancer.[23][24]
PI3K/Akt/mTOR Signaling Pathway
By using SILAC, researchers can quantify changes in the abundance of proteins within this pathway in response to a drug. For instance, a drug might inhibit PI3K, leading to decreased phosphorylation and activation of Akt, which in turn would affect the phosphorylation status and activity of downstream targets like mTORC1. These changes in protein levels and post-translational modifications can be precisely quantified using stable isotope labeling. Similarly, MFA can reveal how drug-induced alterations in this pathway translate to functional changes in cellular metabolism, such as a decrease in glucose uptake and glycolysis.[23][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 7. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. ckisotopes.com [ckisotopes.com]
- 10. researchgate.net [researchgate.net]
- 11. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 19. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
- 22. vanderbilt.edu [vanderbilt.edu]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for NMR-Based Analysis of 13C Labeled Metabolites
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the quantitative analysis of low-molecular-weight compounds in biological samples. The use of stable isotope tracers, particularly 13C, in combination with NMR, provides a dynamic view of metabolic processes. While 1H NMR is more common due to its higher sensitivity, 13C NMR offers significant advantages for metabolomics, including a larger chemical shift dispersion (~200 ppm compared to ~10 ppm for 1H), which reduces spectral overlap, and the ability to directly probe the carbon backbone of metabolites.[1][2] Isotopic enrichment with 13C overcomes the primary limitation of its low natural abundance (1.1%) and low gyromagnetic ratio, making it a feasible and highly informative approach for metabolic flux analysis and pathway reconstruction.[2][3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for the analysis of 13C labeled metabolites.
Key NMR Spectroscopy Techniques
Several NMR techniques are employed to analyze 13C labeled metabolites, ranging from simple one-dimensional experiments to more complex two-dimensional correlation spectroscopy.
-
1D 1H NMR for Indirect Quantitation: A rapid and sensitive method to indirectly quantify 13C enriched molecules.[5][6] By comparing spectra acquired with and without 13C decoupling, the fractional 13C enrichment can be measured.[5] This high-throughput approach is suitable for analyzing changes in metabolic profiles in various biological samples.[5][6]
-
1D 13C NMR: While less sensitive, direct 1D 13C NMR provides sharp, well-resolved peaks, making it easier to identify and quantify metabolites, especially in complex mixtures where 1H spectra suffer from significant overlap.[1][7] Modern NMR probes have significantly improved the feasibility of acquiring useful 1D 13C spectra in a reasonable timeframe.[7][8]
-
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC): This is a cornerstone 2D NMR experiment in metabolomics that correlates the chemical shifts of directly bonded 1H and 13C nuclei.[9] It is invaluable for unambiguous metabolite identification by providing a unique fingerprint for each compound.[10][11]
-
2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons over two to three bonds.[3][9] This information is crucial for the structural elucidation of unknown metabolites and for confirming assignments by piecing together the carbon skeleton.
-
Isotope-Edited Total Correlation Spectroscopy (ITOCSY): This specialized pulse sequence separates the 1H-1H TOCSY spectra of 12C- and 13C-containing molecules into distinct, quantitatively equivalent spectra.[12] This allows for precise measurement of 13C enrichment and is a powerful tool for metabolic flux analysis.[12]
-
2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): For samples that are isotopically labeled with 13C, the INADEQUATE experiment can be used to establish direct 13C–13C spectroscopic correlations.[1][8] This provides unambiguous information about the carbon framework of molecules, aiding in de novo compound identification.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various NMR experiments used in the analysis of 13C labeled metabolites.
Table 1: Comparison of NMR Techniques for 13C Metabolite Analysis
| Technique | Information Provided | Typical Acquisition Time | Relative Sensitivity | Key Application |
| 1D 1H (with/without 13C decoupling) | Indirect 13C enrichment | Minutes | High | High-throughput quantitative analysis[5] |
| 1D 13C | Direct detection of 13C, quantification | Hours | Low | Analysis of complex mixtures, reduced peak overlap[7][8] |
| 2D 1H-13C HSQC | 1J(C,H) correlations | Hours | Medium | Metabolite identification and assignment[9][10] |
| 2D 1H-13C HMBC | nJ(C,H) correlations (n=2,3) | Hours | Low | Structural elucidation of unknown metabolites[3][9] |
| 2D ITOCSY | Isotope-filtered 1H-1H correlations | Hours | Medium | Metabolic flux analysis, accurate enrichment measurement[12] |
| 2D INADEQUATE | 1J(C,C) correlations | Many Hours | Very Low | De novo structural elucidation, carbon backbone mapping[1][8] |
Table 2: Typical Sample Requirements for NMR Analysis
| Parameter | 1H NMR | 13C NMR (Natural Abundance) | 13C NMR (Enriched) |
| Sample Concentration | 5-25 mg in 0.5-0.7 mL[13] | >5 mg in ~0.5 mL[14] | Dependent on enrichment level, can be lower |
| Minimum Detectable Amount | Nanomole range[6] | ~40 nmol[4] | Lower with higher enrichment |
| Sample Volume | 0.5 - 0.6 mL[14] | 0.5 - 0.6 mL[14] | 0.5 - 0.6 mL[14] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for Metabolomics
This protocol outlines the steps for quenching metabolism and extracting metabolites from cultured cells for subsequent NMR analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Cold 80% methanol (B129727)
-
Centrifuge capable of 4°C
-
Lyophilizer or vacuum concentrator
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O with a known concentration of an internal standard like DSS or TSP)
Procedure:
-
Quenching Metabolism:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.
-
-
Metabolite Extraction:
-
Add cold 80% methanol to the frozen cells.
-
Scrape the cells and transfer the cell suspension to a pre-chilled tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for NMR:
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in a precise volume (e.g., 600 µL) of NMR buffer.
-
Vortex to ensure complete dissolution.
-
Centrifuge to pellet any remaining insoluble material.
-
Transfer the clear supernatant to a 5 mm NMR tube for analysis.[14]
-
Protocol 2: Indirect Quantitation of 13C Labeled Metabolites using 1D 1H NMR
This protocol describes a high-throughput method for determining the fractional enrichment of 13C in metabolites.[5]
NMR Spectrometer Setup:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Standard 1D 1H pulse sequence with water presaturation.
Acquisition Parameters:
-
Experiment 1 (13C decoupled): Acquire a standard 1D 1H spectrum with 13C decoupling during acquisition. This will collapse the 1H-13C satellite peaks into the central 1H-12C resonance.
-
Experiment 2 (13C coupled): Acquire a second 1D 1H spectrum without 13C decoupling. In this spectrum, protons attached to a 13C atom will appear as doublets (satellites) flanking the central 1H-12C peak.
-
Ensure a sufficient relaxation delay (e.g., 5 x T1) for accurate quantification.
Data Processing and Analysis:
-
Process both spectra identically (Fourier transform, phase correction, baseline correction).
-
For a given metabolite resonance, integrate the area of the central peak in the 13C-coupled spectrum (A_coupled). This represents the signal from protons attached to 12C.
-
Integrate the area of the same resonance in the 13C-decoupled spectrum (A_decoupled). This represents the total signal from protons attached to both 12C and 13C.
-
The fractional enrichment (FE) is calculated as: FE (%) = [(A_decoupled - A_coupled) / A_decoupled] * 100
Protocol 3: Metabolite Identification using 2D 1H-13C HSQC
This protocol provides a general workflow for acquiring and processing 2D HSQC spectra for metabolite identification.[9]
NMR Spectrometer Setup:
-
Use a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker systems).[15]
Acquisition Parameters:
-
Spectral Widths: Set the 1H spectral width to ~12 ppm and the 13C spectral width to ~180 ppm.
-
Number of Transients (Scans): Typically 2-8 scans per increment, depending on sample concentration.
-
Number of Increments: Collect a sufficient number of increments in the indirect (13C) dimension for adequate resolution (e.g., 256-512).
-
Relaxation Delay: 1.5 - 2.0 seconds.
Data Processing and Analysis:
-
Processing: Use software like NMRPipe to process the raw data.[15] This involves Fourier transformation, phase correction, and baseline correction in both dimensions.
-
Peak Picking: Use software like NMRViewJ or MestReNova to pick the cross-peaks in the processed 2D spectrum.[15]
-
Metabolite Identification: Compare the list of {1H, 13C} chemical shift pairs against databases like the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB) to identify the metabolites present in the sample.[15]
Visualizations
Metabolic Pathway
Caption: Flow of 13C labels from glucose through glycolysis and the TCA cycle.
Experimental Workflow
Caption: General workflow for an NMR-based metabolomics study.
Logical Relationships of NMR Experiments
Caption: Relationship between NMR experiments and the information they provide.
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. 2D Metabolomics NMRPipe Processing - Powers Wiki [bionmr.unl.edu]
Application of Fructose-alanine-¹³C₆ in Food Processing Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fructose-alanine-¹³C₆ in food processing research. The stable isotope-labeled fructose (B13574) is a powerful tool for elucidating the mechanisms of the Maillard reaction, quantifying reaction products, and assessing the impact of processing on food quality and safety.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in thermally processed foods. Fructose, a common reducing sugar, and alanine, an amino acid, are important precursors in these reactions. Understanding the fate of these molecules during food processing is crucial for optimizing food quality, ensuring safety by minimizing the formation of potentially harmful compounds, and evaluating nutritional changes.
Fructose-alanine-¹³C₆, where the fructose moiety is uniformly labeled with six carbon-13 isotopes, serves as a stable isotope tracer. Its use in model systems and real food matrices allows for precise tracking and quantification of reaction intermediates and final products using mass spectrometry-based techniques. This approach overcomes the challenges of complex food matrices and provides accurate data on reaction kinetics and pathways.
Key Applications
-
Elucidation of Maillard Reaction Pathways: Tracing the ¹³C-label from fructose into various reaction products helps to identify and confirm reaction mechanisms and the formation of specific flavor compounds, colorants (melanoidins), and potentially toxic substances like acrylamide.
-
Quantitative Analysis of Maillard Reaction Products: Using the principles of stable isotope dilution analysis (SIDA), Fructose-alanine-¹³C₆ can be used to generate ¹³C-labeled internal standards for the accurate quantification of Maillard reaction products (MRPs), such as Amadori rearrangement products (ARPs).[1][2]
-
Food Safety and Quality Assessment: Quantifying the formation of specific MRPs can serve as a marker for the extent of thermal processing, helping to ensure consistent product quality and to monitor the formation of undesirable compounds.[3][4]
-
Nutritional Impact Studies: The Maillard reaction can decrease the bioavailability of essential amino acids. Labeled fructose can be used to study the extent of amino acid modification and loss during processing.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on the Maillard reaction, highlighting the concentrations of Amadori products found in various food matrices. While not specific to Fructose-alanine, this data provides context for the expected concentrations of early Maillard reaction products.
| Food Product | Amadori Product | Concentration Range | Analytical Method | Reference |
| Dried Bell Pepper | Fructosyl-valine | Up to 3460 mg/kg | LC-MS/MS | [1] |
| Unroasted Cocoa | Fructosyl-valine | 342 mg/kg | LC-MS/MS | [1] |
| Canned Pet Foods | Fructoselysine (FL) | Average 4534 mg/kg dry matter | UPLC-MS | [4] |
| Extruded Pet Foods | Fructoselysine (FL) | Lower than canned foods | UPLC-MS | [4] |
| Wheat Beer | Fructosyl-phenylalanine | Low (specific value not stated) | LC-MS/MS | [1] |
Experimental Protocols
Protocol 1: Model Maillard Reaction of ¹³C₆-Fructose and Alanine
This protocol describes a typical laboratory-scale experiment to study the Maillard reaction in a controlled model system.
Materials:
-
¹³C₆-Fructose (uniformly labeled)
-
L-Alanine
-
Phosphate (B84403) buffer (0.1 M, pH 7)
-
High-purity water
-
Reaction vials (e.g., sealed glass ampoules or pressure-resistant vials)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 90-140°C)
Procedure:
-
Reactant Preparation: Prepare a solution containing 0.1 M ¹³C₆-Fructose and 0.1 M L-Alanine in 0.1 M phosphate buffer (pH 7).
-
Reaction Setup: Aliquot the reaction mixture into reaction vials (e.g., 1 mL per vial). Seal the vials tightly.
-
Heating: Place the vials in a pre-heated heating block or oven at the desired temperature (e.g., 120°C).
-
Time Course Sampling: Remove vials at specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to monitor the reaction progress.
-
Reaction Quenching: Immediately cool the removed vials in an ice bath to stop the reaction.
-
Sample Storage: Store the samples at -20°C or lower until analysis.
Protocol 2: Stable Isotope Dilution Assay (SIDA) for Quantification of Fructose-alanine Amadori Product
This protocol outlines the use of a synthesized ¹³C₆-labeled Fructose-alanine Amadori product as an internal standard for accurate quantification.
Materials:
-
Synthesized and purified ¹³C₆-Fructosyl-alanine (internal standard)
-
Unlabeled Fructosyl-alanine (for calibration curve)
-
Food sample or model reaction sample
-
Extraction solvent (e.g., methanol/water mixture)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
-
LC-MS/MS system
Procedure:
-
Internal Standard Spiking: Add a known amount of the ¹³C₆-Fructosyl-alanine internal standard to a precisely weighed amount of the food sample or a known volume of the model reaction sample.
-
Extraction: Extract the analytes from the sample using an appropriate solvent and procedure (e.g., homogenization, sonication).
-
Sample Cleanup: If the sample matrix is complex, perform a cleanup step using SPE to remove interfering compounds.
-
Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled Fructosyl-alanine, each spiked with the same amount of the ¹³C₆-Fructosyl-alanine internal standard as the samples.
-
LC-MS/MS Analysis: Analyze the prepared samples and calibration standards by LC-MS/MS. Monitor the specific mass transitions for both the unlabeled analyte and the ¹³C₆-labeled internal standard.
-
Quantification: Calculate the concentration of Fructosyl-alanine in the samples by constructing a calibration curve of the peak area ratio (unlabeled/labeled) versus the concentration of the unlabeled analyte.
Protocol 3: GC-MS Analysis of Volatile Compounds
This protocol is for the analysis of volatile compounds formed during the Maillard reaction.
Materials:
-
Model reaction samples (from Protocol 1)
-
Solid-Phase Microextraction (SPME) fibers (e.g., CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: Place a small, measured amount of the reaction sample into a headspace vial.
-
SPME: Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time, then expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.[5]
-
GC-MS Analysis: Inject the adsorbed compounds into the GC-MS by thermal desorption in the injector port. Use a suitable temperature program to separate the compounds on the GC column. The mass spectrometer will provide mass spectra for compound identification.
-
Data Analysis: Identify the ¹³C-labeled fragments in the mass spectra to trace the incorporation of the carbon atoms from fructose into the volatile products.
Visualizations
Caption: Initial pathway of the Maillard reaction between ¹³C₆-Fructose and Alanine.
Caption: Workflow for studying the Fructose-Alanine Maillard reaction using ¹³C labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a stable isotope dilution assay for the quantitation of glycidamide and its application to foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Maillard reaction products in commercially available pet foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Correcting for Natural Isotopic Abundance in Mass Spectrometry Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for natural isotopic abundance in mass spectrometry data. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is correction necessary in mass spectrometry?
A1: Most elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For example, carbon is predominantly ¹²C, but approximately 1.1% is the heavier isotope ¹³C. In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to the isotopic distribution of a molecule. This can interfere with the analysis of data from stable isotope labeling experiments, where isotopes like ¹³C are intentionally introduced to study metabolic pathways. Therefore, correction for natural isotopic abundance is essential to differentiate between experimentally introduced isotopes and those naturally present, ensuring the accurate quantification of isotopic enrichment.
Q2: What are the primary methods for correcting natural isotopic abundance?
A2: The most common correction methods include:
-
Matrix-based methods: These methods utilize a correction matrix, constructed from the elemental composition of the molecule and the known natural abundances of its isotopes, to mathematically eliminate the contribution of natural isotopes from the observed mass isotopomer distribution.
-
Iterative methods: These approaches are often used to address imperfections in mass spectral data, such as missing peaks or low signal intensity, which can result in unrealistic negative values after matrix correction.
-
Deconvolution algorithms: These algorithms are designed to separate overlapping isotopic patterns in complex mass spectra to determine the monoisotopic mass and charge state of the analytes.
Several software tools are available that implement these methods, including IsoCor, IsoCorrectoR, and AccuCor2.
Q3: How does the mass resolution of the spectrometer impact the correction?
A3: Mass resolution is a critical factor. Low-resolution instruments may not distinguish between isotopologues with the same nominal mass but different elemental compositions. In such cases, the correction algorithm must consider all possible elemental contributions to a given mass peak. High-resolution instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve these fine isotopic differences, allowing for more accurate correction.
Troubleshooting Guides
Issue 1: I am observing negative abundance values after correction. What does this mean, and how can I resolve it?
Negative abundance values are not physically possible and typically indicate an issue with the raw data or the correction process.
-
Possible Cause: Over-subtraction of the natural isotope contribution by the correction algorithm, often due to measurement noise, especially for low-intensity signals.
-
Solutions:
-
Review Data Quality: Ensure a sufficient signal-to-noise ratio for your peaks of interest.
-
Utilize Appropriate Software: Some software, like IsoCor, employ optimization methods that constrain the corrected values to be non-negative.[1]
-
Verify Elemental Formula: An incorrect molecular formula will lead to an inaccurate correction matrix and can result in negative values. Double-check the elemental composition of your analyte and any derivatizing agents.
-
Manual Adjustment (with caution): As a last resort, you can set negative values to zero and re-normalize the remaining isotopologue fractions. However, be aware that this can introduce bias into your data.[1]
-
Issue 2: My corrected isotopic enrichment appears to be higher or lower than expected.
-
Possible Cause: Inaccurate tracer purity information.
-
Solution: The isotopic purity of your labeled tracer is a critical parameter in the correction algorithm. If the manufacturer's stated purity is inaccurate, it can lead to over- or under-correction. Whenever possible, it is advisable to experimentally verify the tracer's isotopic purity by analyzing a pure standard.
Issue 3: I see unexpected peaks in my mass spectrum that are interfering with my analysis.
-
Possible Cause: Co-eluting contaminants or in-source fragmentation.
-
Solutions:
-
Distinguish Isotope Peaks from Contaminants: Isotope peaks have a predictable mass difference and intensity ratio relative to the monoisotopic peak. Verify if the unexpected peaks follow this pattern.
-
Improve Chromatographic Separation: If the interfering peaks are from a co-eluting species, optimize your liquid chromatography (LC) or gas chromatography (GC) method to improve separation.
-
Address Matrix Effects: In complex samples, ion suppression or enhancement from matrix components can distort the true isotopic pattern. Employ sample cleanup techniques or use matrix-matched standards.
-
Check for In-Source Fragmentation: In-source fragmentation can generate ions that interfere with your analyte's isotopic cluster. Adjusting the ion source parameters may help minimize this.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Source: Data compiled from various IUPAC reports.[2]
Table 2: Comparison of Common Isotope Correction Software
| Feature | IsoCor | IsoCorrectoR | ICT (Isotope Correction Toolbox) |
| Platform | Python | R | Perl |
| User Interface | GUI and Command-line | Command-line | Command-line |
| MS/MS Data Correction | No | Yes | Yes |
| Tracer Purity Correction | Yes | Yes | Yes |
| Multiple Tracer Correction | No | Yes | Yes |
| Resolution Dependent | Yes | Yes | No |
| Open Source | Yes | Yes | Yes |
Experimental Protocols
Protocol: Natural Isotopic Abundance Correction Using IsoCor
This protocol provides a step-by-step guide for correcting mass spectrometry data for natural isotopic abundance using the IsoCor software.
Methodology:
-
Data Acquisition: Acquire mass spectra with sufficient resolution to clearly distinguish the isotopic peaks of the analyte of interest.
-
Data Extraction: Extract the mass-to-charge ratios and corresponding intensities for the isotopic cluster of each analyte. This data should be saved in a tab-separated value (.tsv) file with the following columns: sample, metabolite, isotopologue, and area.
-
Software Installation: Download and install IsoCor, which is available for Windows, macOS, and Linux.
-
Input File Preparation:
-
Metabolites File: Create a tab-separated file (metabolites.tsv) that lists the name, elemental formula, and charge of each metabolite to be analyzed.
-
Measurements File: Prepare the data file as described in step 2.
-
-
Running IsoCor (GUI):
-
Launch the IsoCor graphical user interface.
-
Load the metabolites file and the measurements file.
-
Select the tracer element (e.g., ¹³C).
-
Enter the isotopic purity of the tracer if known.
-
Specify the mass spectrometer resolution.
-
Click "Run correction".
-
-
Data Analysis: The output file will contain the corrected isotopologue distribution, representing the true level of isotopic labeling. This data can be used for further quantitative analysis, such as metabolic flux analysis.
Mandatory Visualization
Caption: General experimental workflow for correcting mass spectrometry data.
Caption: Troubleshooting decision tree for common data correction issues.
References
Technical Support Center: Quality Control in Isotopic Labeling Experiments
Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control (QC) checkpoints in an isotopic labeling experiment?
Q2: How can I assess the isotopic enrichment of my labeled compound before starting my experiment?
A2: It is critical to verify the isotopic enrichment of your labeled reagent before you begin. This can be determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS allows for the calculation of isotopic purity by integrating the ion signals of the labeled and unlabeled species.[1][2] NMR can confirm the specific positions of the isotopic labels within the molecule.[1]
Q3: What is isotopic scrambling and how can it impact my results?
A3: Isotopic scrambling occurs when the isotopic label moves to unintended positions within a molecule or is incorporated into other molecules through metabolic pathways.[1] This can complicate data analysis and lead to incorrect interpretations of metabolic fluxes.[1] Careful experimental design and analysis of tandem mass spectra (MS/MS) can help to identify and account for scrambling.[1]
Q4: Why is it important to correct for natural isotopic abundance?
A4: Many elements, most notably carbon, have naturally occurring stable isotopes (e.g., ¹³C is about 1.1% of natural carbon).[3] These natural isotopes contribute to the mass spectra of both labeled and unlabeled compounds. Failing to correct for this natural abundance can lead to an overestimation of the labeled fraction, introducing systematic errors into your quantitative analysis.[3][4][5] Various software tools are available to perform this correction based on the elemental composition of the analyte.[5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during isotopic labeling experiments.
Issue 1: Incomplete Label Incorporation in SILAC Experiments
Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed across the proteome.[1]
Troubleshooting Workflow for Incomplete SILAC Labeling
Caption: Troubleshooting logic for incomplete SILAC labeling.
Quantitative Troubleshooting for Incomplete SILAC Labeling
| Possible Cause | Troubleshooting Step | Expected Outcome | Quantitative QC Metric |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slow-growing cells, this period may need to be extended.[1][3] | Complete replacement of natural amino acids with their heavy counterparts. | >97% label incorporation.[3] |
| Amino Acid Conversion | Some cell lines convert arginine to proline.[8][9][10] Check for this and consider adding unlabeled proline to the medium or using a proline-deficient cell line.[9] | Minimized metabolic conversion and accurate labeling of arginine-containing peptides. | Reduction of unexpected labeled proline-containing peptides. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma, as it can significantly alter amino acid metabolism.[11] | Elimination of a biological variable that can interfere with labeling. | Negative mycoplasma test result. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids in the medium.[3] Ensure all media components are free of contaminating light amino acids. | The only source of the target amino acid is the heavy-labeled version. | Consistent and high labeling efficiency across all peptides. |
| Incorrect Media Formulation | Double-check the formulation of the SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[3] | Accurate and complete incorporation of the heavy label. | Labeling efficiency should approach 100%. |
Issue 2: Poor Labeling Efficiency in TMT Experiments
Symptom: Low reporter ion intensities and a high number of missing values in the quantitative data across different TMT channels.
Troubleshooting Workflow for Poor TMT Labeling Efficiency
Caption: Troubleshooting logic for poor TMT labeling efficiency.
Quantitative Troubleshooting for Poor TMT Labeling Efficiency
| Possible Cause | Troubleshooting Step | Expected Outcome | Quantitative QC Metric |
| Incorrect Sample pH | Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent. Acidic conditions drastically reduce labeling efficiency.[1] | Optimal reaction conditions for the TMT reagent, leading to high labeling efficiency.[1] | Labeling efficiency >95%.[12][13] |
| Presence of Primary Amines | Avoid buffers containing primary amines (e.g., Tris, ammonium (B1175870) bicarbonate) as they compete with peptides for the TMT reagent.[1] Use buffers like TEAB or perform a desalting step.[1] | The TMT reagent reacts specifically with the N-terminus and lysine (B10760008) residues of the peptides. | Consistent reporter ion intensities across channels in a mixing QC. |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide. Follow the manufacturer's recommendations.[1] | Complete labeling of all available primary amines on the peptides. | Uniform and high reporter ion intensities. |
Issue 3: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)
Troubleshooting Workflow for Inaccurate ¹³C-MFA Calculations
Caption: Troubleshooting logic for inaccurate ¹³C-MFA calculations.
Quantitative Troubleshooting for Inaccurate ¹³C-MFA Calculations
| Possible Cause | Troubleshooting Step | Expected Outcome | Quantitative QC Metric |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. This is a key assumption for many MFA models.[1][14] | The labeling patterns of key metabolites are stable over time before harvesting. | Consistent isotopic enrichment in central metabolites over the final hours of labeling. |
| Incomplete or Incorrect Metabolic Model | The metabolic model may be missing relevant pathways or contain incorrect atom transitions.[14] | A model that accurately reflects the biology of the system under study. | A statistically good fit of the model to the experimental data (e.g., low chi-square value).[15] |
| Poor Quality Measurement Data | Analytical errors, such as inconsistent sample quenching or contamination, can lead to inaccurate labeling measurements.[15] | High-quality, reproducible mass spectrometry data. | Low variance in labeling patterns across technical and biological replicates. |
| Kinetic Isotope Effects | The presence of ¹³C can slightly slow down enzymatic reaction rates, which may affect labeling patterns. This is often assumed to be negligible but can be significant under certain conditions. | An understanding of whether kinetic isotope effects are influencing the flux calculations. | Comparison of experimental data with models that do and do not account for kinetic isotope effects. |
Experimental Protocols
Protocol 1: Assessing Isotopic Enrichment of a Labeled Compound by HR-MS
-
Sample Preparation: Prepare a solution of the isotopically labeled compound at a concentration suitable for MS analysis. Also, prepare a solution of the corresponding unlabeled (natural abundance) compound at a similar concentration.
-
MS Analysis: Analyze both the labeled and unlabeled samples using a high-resolution mass spectrometer in full scan mode.
-
Data Extraction: For both samples, extract the ion chromatograms for the isotopic cluster of the compound of interest.
-
Purity of Mass Cluster: Using the data from the unlabeled compound, determine the purity of the mass cluster. This step helps to correct for any instrument-related errors.[16]
-
Theoretical Isotope Distribution: Calculate the theoretical isotope distribution for the labeled compound at various potential enrichment levels.
-
Comparison and Calculation: Compare the measured isotope distribution of the labeled compound with the calculated theoretical distributions using linear regression to determine the isotopic enrichment.[16][17]
Protocol 2: Mycoplasma Testing in Cell Culture using Hoechst DNA Staining
-
Cell Seeding: Plate indicator cells (e.g., Vero cells) onto coverslips in a multi-well plate and allow them to adhere.[18]
-
Inoculation: Add a sample of the cell culture to be tested to the wells containing the indicator cells. Include positive and negative controls in separate wells.[18]
-
Incubation: Incubate the plate for 3-5 days to allow for mycoplasma growth.[18]
-
Fixation: Fix the cells to the coverslip using a freshly prepared Carnoy's fixative (1:3 glacial acetic acid: absolute methanol).[18]
-
Staining: Stain the fixed cells with a Hoechst 33258 solution. This dye binds to DNA.[18]
-
Microscopy: Mount the coverslip onto a microscope slide and examine using a fluorescence microscope. Mycoplasma contamination will appear as small, fluorescent dots on the cell surface and in the surrounding areas, distinct from the larger, oval-shaped nuclei of the cells.[19]
Protocol 3: Quenching Metabolism in Suspension Cell Cultures
-
Prepare Quenching Solution: Prepare a quenching solution of 60% methanol (B129727) supplemented with 0.85% (w/v) ammonium bicarbonate and cool it to -40°C.[20][21]
-
Cell Sampling: Rapidly take a defined volume of the cell suspension from your culture.
-
Quenching: Immediately add the cell suspension to five volumes of the cold quenching solution.[22]
-
Pelleting: Pellet the cells by centrifugation at a low temperature.
-
Supernatant Removal: Aspirate the quenching solution, leaving the cell pellet.
-
Storage: Snap-freeze the cell pellet in liquid nitrogen for storage before metabolite extraction.[22]
Signaling Pathways and Workflows
General Workflow for Isotopic Labeling Experiments
Caption: A generalized workflow for isotopic labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Protocol 10: Testing Cells for Mycoplasma Contamination by Hoechst DNA Staining [sigmaaldrich.com]
- 19. media.tghn.org [media.tghn.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biospec.net [biospec.net]
Technical Support Center: Optimizing LC-MS for Fructose-Alanine-13C6 Detection
Welcome to the technical support center for the analysis of Fructose-alanine and its isotopic standard, Fructose-alanine-13C6. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Section 1: Method Development and Optimization FAQs
This section addresses common questions related to setting up and refining your LC-MS method for Fructose-alanine analysis.
Q1: What is the recommended LC column type for separating Fructose-alanine?
For polar analytes like Fructose-alanine, a Maillard reaction product of a sugar and an amino acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.[1][2] HILIC columns provide good retention for polar compounds that are not well-retained on traditional reversed-phase columns like C18. Amide-based columns are a common and effective choice for sugar and amino acid-related compound analysis.[1]
Q2: What are typical mobile phase compositions and gradient conditions for a HILIC separation of Fructose-alanine?
A typical HILIC method uses a mobile phase with a high percentage of organic solvent, like acetonitrile (B52724) (ACN), and a smaller percentage of an aqueous buffer. The gradient involves increasing the aqueous component to elute the polar analytes.
Table 1: Example HILIC Gradient for Fructose-alanine Analysis
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 0.3 | 5% | 95% |
| 1.0 | 0.3 | 5% | 95% |
| 16.0 | 0.3 | 85% | 15% |
| 17.0 | 0.3 | 85% | 15% |
| 18.0 | 0.3 | 5% | 95% |
| 25.0 | 0.3 | 5% | 95% |
-
Mobile Phase A (Aqueous): 5 mM ammonium (B1175870) formate (B1220265) in water, with pH adjusted to 3.0 using formic acid.[3]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.[4]
-
Note: These parameters are a starting point and should be optimized for your specific instrument and column.
Q3: What mass spectrometry parameters should I use for detecting Fructose-alanine and its 13C6-labeled internal standard?
Electrospray ionization (ESI) in positive mode is typically used for analyzing these compounds. Detection is best achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] You will need to determine the optimal precursor-to-product ion transitions for both the analyte and the internal standard.
Table 2: Theoretical MRM Transitions for Fructose-alanine and this compound
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Fructose-alanine | 252.1 | To be determined | To be optimized | The product ion will likely result from the loss of water or fragmentation of the fructose (B13574) moiety. |
| This compound | 258.1 | To be determined | To be optimized | The +6 Da shift is due to the six 13C atoms on the fructose part of the molecule. The fragmentation pattern should be similar to the unlabeled analyte.[6] |
-
Optimization of collision energy is critical for maximizing signal intensity and must be performed experimentally on your specific mass spectrometer.
Section 2: Sample Preparation Guide
Proper sample preparation is crucial for successful LC-MS analysis, minimizing matrix effects and preventing instrument contamination.[7]
Q1: How should I prepare biological samples (e.g., plasma, urine) for analysis?
For plasma or serum, protein precipitation is a common first step. This is typically done by adding a cold organic solvent like acetonitrile or methanol (B129727) in a 3:1 ratio (solvent:sample), vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant can then be further processed.
For complex matrices, Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[8]
Q2: What is a general protocol for sample extraction?
The following is a general protocol for protein precipitation, which is often sufficient for cleaning up plasma samples before HILIC-MS analysis.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Spiking: Add the this compound internal standard solution to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas. This step concentrates the sample and removes the high-organic solvent.[9]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS injection.[10]
Section 3: Troubleshooting Common Issues
This section provides solutions to specific problems you may encounter during your analysis.
Q1: I am seeing low or no signal for my analyte and/or internal standard. What should I do?
A lack of signal can stem from issues with sample preparation, the LC system, or the mass spectrometer.[11][12]
-
Sample/Standard Degradation: Ensure that standards and samples have been stored correctly and that working solutions are freshly prepared.[11] Avoid repeated freeze-thaw cycles.
-
MS Settings: Verify that the mass spectrometer is set to the correct ionization mode (positive ESI) and that the MRM transitions are correct. Perform a system tune and calibration to ensure the instrument is functioning optimally.[12]
-
Ion Source Contamination: The ion source can become contaminated over time, leading to reduced ionization efficiency.[13] Check for and clean any residue on the ESI probe and orifice.
-
Mobile Phase Issues: Check for air bubbles in the LC lines and ensure mobile phases are correctly prepared.[12]
dot
Caption: A troubleshooting workflow for diagnosing low or no signal issues.
Q2: My chromatographic peak shape is poor (splitting or broad). How can I improve it?
Poor peak shape is often related to chromatography conditions or interactions between the analyte and the analytical column.
-
Anomeric Separation: Sugars like fructose can exist as different anomers, which may separate under certain chromatographic conditions, leading to split peaks.[14] Adjusting the mobile phase pH or increasing the column temperature can often help collapse these into a single peak.[14]
-
Column Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns. Ensure the column is properly equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection.[12]
-
Reconstitution Solvent: The sample should be reconstituted in a solvent that is as close as possible to the initial mobile phase conditions. Reconstituting in a solvent much stronger than the mobile phase can cause peak distortion.
Q3: I'm observing significant ion suppression or enhancement. How do I confirm and mitigate this?
Matrix effects, caused by co-eluting compounds from the sample matrix that affect the ionization of the analyte, are a common challenge in LC-MS.[6] The use of a co-eluting stable isotope-labeled internal standard like this compound is the best way to compensate for this, as it should be affected similarly to the analyte.[6] To formally assess matrix effects, a post-extraction spike experiment is recommended.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process begins.[11]
-
-
Analyze and Calculate: Analyze all three sets by LC-MS. The matrix factor (MF) can be calculated as:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Mitigation: If significant matrix effects are observed that are not corrected by the internal standard, consider improving the sample cleanup procedure (e.g., using SPE) or adjusting the chromatography to separate the analyte from the interfering matrix components.[11][12]
dot
Caption: General experimental workflow for quantitative LC-MS analysis.
Section 4: Data Interpretation FAQs
Q1: How do I confirm the identity of my Fructose-alanine peak?
Besides matching the retention time with a known standard, the ratio of two different MRM transitions for the same compound should be consistent across all samples and standards. This provides an additional layer of confirmation.
Q2: What should I check regarding the isotopic purity of my this compound standard?
The certificate of analysis for your standard should specify its isotopic purity. When analyzing the pure standard, you can check for any "cross-contribution" or signal at the m/z of the unlabeled analyte.[11] This signal should be minimal. Similarly, when analyzing a high-concentration sample of the unlabeled analyte, the signal at the internal standard's m/z should be negligible.[11] This ensures that the quantification is not biased by isotopic impurities.
References
- 1. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples | MDPI [mdpi.com]
- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts | MDPI [mdpi.com]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucd.ie [ucd.ie]
- 8. Acrylamide and Chips: LC-MS Monitoring Maillard Reaction in Starchy Food [thermofisher.com]
- 9. organomation.com [organomation.com]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Low Recovery of Stable Isotope Labeled Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low recovery of stable isotope labeled (SIL) internal standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of SIL internal standards?
Low recovery of SIL internal standards can stem from several factors throughout the analytical process. These can be broadly categorized into three main areas:
-
Sample Preparation Issues: This is a common source of variability and loss. Inefficient extraction of the internal standard from the sample matrix, adsorption to labware, and inconsistencies in sample handling can all contribute to low recovery.[1] Pipetting errors or the accidental omission of the internal standard are also frequent culprits.[1]
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's ion source.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[2][3]
-
Instrumental Problems: Issues with the analytical instrumentation can lead to poor and inconsistent internal standard response.[2] Common problems include injector variability, carryover from previous samples, a contaminated ion source, or general instrument instability.[1][4]
Q2: How can I distinguish between low recovery due to extraction inefficiency and matrix effects?
A post-extraction spike experiment is a widely used method to differentiate between these two issues.[2] This involves comparing the internal standard's signal in a sample spiked before extraction to one spiked after extraction.
Q3: My SIL internal standard recovery is inconsistent across a batch of samples. What are the likely causes?
Inconsistent recovery across a batch often points to sample-specific issues or procedural variability. Key areas to investigate include:
-
Inconsistent Sample Preparation: This is a primary suspect. Variations in extraction efficiency between samples or pipetting errors during the addition of the internal standard can lead to significant inconsistencies.[1]
-
Matrix Differences: The composition of the matrix can vary between individual samples, leading to different degrees of matrix effects.[5]
-
Injector Carryover: If a high concentration sample is followed by a low concentration sample, residual internal standard from the first injection can carry over into the second, leading to an artificially high recovery.[4]
Q4: Can the properties of the SIL internal standard itself lead to low recovery?
Yes, the characteristics and handling of the SIL internal standard are critical. Potential issues include:
-
Stability: The internal standard may degrade during sample collection, storage, or processing.[1] For deuterated standards, back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding solvent can occur, altering the mass of the standard.[3]
-
Purity: The presence of unlabeled analyte as an impurity in the internal standard solution can lead to artificially high measurements of the analyte.[3]
-
Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the internal standard, a phenomenon known as "cross-talk."[6] This is more common with larger molecules or those containing elements with abundant natural isotopes.[6]
Troubleshooting Guides
Issue 1: Consistently Low Internal Standard Recovery
If you are observing consistently low recovery of your SIL internal standard across all samples, the following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow for Consistently Low Recovery
Caption: Troubleshooting workflow for consistently low internal standard recovery.
| Potential Cause | Troubleshooting Action |
| Suboptimal Extraction Conditions | Experiment with different extraction solvents and pH levels to better match the physicochemical properties of your internal standard. For Solid Phase Extraction (SPE), evaluate different sorbents, wash solutions, and elution solvents.[4] |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware. Adding a small amount of organic solvent or surfactant to the sample can also help reduce non-specific binding.[4] |
| Internal Standard Degradation | Prepare a fresh stock solution of the internal standard and compare its response to the old stock. Ensure proper storage conditions (e.g., temperature, light protection) are maintained.[1] |
| Incomplete Elution from SPE Cartridge | Increase the volume and/or strength of the elution solvent to ensure complete elution from the SPE sorbent.[4] |
Issue 2: Inconsistent or Sporadic Internal Standard Recovery
When the internal standard recovery is erratic across a batch of samples, the following guide can help pinpoint the source of the variability.
Troubleshooting Workflow for Inconsistent Recovery
Caption: Troubleshooting workflow for inconsistent internal standard recovery.
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review sample preparation logs for any documented errors. Re-prepare and re-analyze the affected samples to see if the issue persists.[5] |
| Variable Matrix Effects | Conduct a post-extraction spike experiment on both "normal" and "problematic" samples to assess the degree of ion suppression or enhancement.[5] If significant matrix effects are observed, consider improving sample cleanup or modifying chromatographic conditions.[4] |
| Injector Carryover | Inject a blank solvent after a high-concentration sample to quantify the amount of carryover. Optimize the autosampler's wash routine by using a stronger solvent or increasing the wash volume and duration.[4] |
| Injector Variability | Perform an injection precision test by repeatedly injecting the same standard solution to check for inconsistencies in the injected volume.[4] |
Experimental Protocols
Post-Extraction Spike Analysis
This experiment is designed to determine whether low recovery is due to inefficient extraction or matrix effects.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the SIL internal standard in a clean solvent at the final concentration expected in the extracted samples.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with the SIL internal standard before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the resulting extract with the SIL internal standard after the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100
-
Interpretation of Results:
| Extraction Recovery | Matrix Effect | Interpretation |
| Low (<80%) | Minimal (~0%) | The primary issue is inefficient extraction of the internal standard from the sample matrix. |
| High (>80%) | Significant (>±20%) | The extraction is efficient, but matrix components are suppressing or enhancing the internal standard's signal. |
| Low (<80%) | Significant (>±20%) | Both extraction inefficiency and matrix effects are contributing to the low recovery. |
Solid Phase Extraction (SPE) Optimization
A systematic approach to optimizing your SPE method can significantly improve the recovery of your SIL internal standard.[2][7]
Methodology:
-
Sorbent Selection: Choose a few candidate SPE sorbents (e.g., C18, mixed-mode) based on the physicochemical properties (e.g., polarity, pKa) of your internal standard.[2]
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample.
-
Sample Loading: Optimize the flow rate during sample loading to allow for adequate interaction between the internal standard and the sorbent.[7]
-
Wash Step: Test different wash solvents of varying strengths to effectively remove interferences without eluting the internal standard.[7]
-
Elution Step: Evaluate different elution solvents and volumes to ensure complete desorption of the internal standard from the sorbent. A slower flow rate during elution can improve recovery.[2]
By systematically evaluating each step, you can identify and optimize the critical parameters for achieving high and consistent recovery of your SIL internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
How to minimize metabolic scrambling in 13C labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize metabolic scrambling in 13C labeling experiments, ensuring the accuracy of metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling in the context of 13C labeling experiments?
A1: Metabolic scrambling refers to the randomization of 13C atoms within a metabolite, leading to labeling patterns that deviate from those expected based on known biochemical pathways.[1] This phenomenon is a significant challenge in 13C-MFA because the precise tracking of labeled carbon atoms is fundamental to accurately calculating metabolic fluxes.[1] Scrambled labeling patterns can lead to incorrect interpretations of pathway activity and erroneous flux estimations.
Q2: What are the primary causes of metabolic scrambling?
A2: Metabolic scrambling can arise from several biological and technical sources:
-
Reversible Reactions: High rates of reversible enzymatic reactions can redistribute 13C labels within a molecule and among connected metabolite pools.[1]
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to the cyclical processing of metabolites, causing the scrambling of isotopic labels.[1]
-
Metabolic Branch Points: Pathways where metabolites can be formed from multiple sources or can enter different downstream pathways can contribute to complex and scrambled labeling patterns.[1]
-
Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium can dilute 13C enrichment and alter expected labeling patterns.[1]
-
Slow or Incomplete Quenching: Failure to instantaneously halt metabolic activity during sample collection allows enzymatic reactions to continue, which can alter the in vivo labeling patterns.[1]
Q3: How can I determine if my experimental system has reached an isotopic steady state?
A3: Reaching an isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is crucial for accurate flux analysis. To verify this, you should perform a time-course experiment.[1] Collect samples at multiple time points after the introduction of the 13C-labeled substrate and measure the mass isotopomer distributions of key metabolites. The system has reached a steady state when these distributions no longer change over time.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your 13C labeling experiments and provides actionable troubleshooting steps.
Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.
-
Possible Cause 1: Slow Substrate Uptake or Metabolism.
-
Troubleshooting Steps:
-
Verify Substrate Uptake: Measure the concentration of the 13C-labeled substrate in the culture medium over time to confirm its consumption by the cells.[1]
-
Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active. Poor cell health can significantly reduce metabolic rates.[1]
-
Optimize Substrate Concentration: A low concentration of the labeled substrate may limit its uptake and incorporation. Consider increasing the concentration, while being mindful of potential toxicity.[1]
-
-
-
Possible Cause 2: Dilution from Unlabeled Sources.
-
Troubleshooting Steps:
-
Analyze Media Components: Ensure that the culture medium does not contain unlabeled sources of the tracer or closely related metabolites that could dilute the 13C-labeled substrate.
-
Consider Endogenous Pools: Be aware of large intracellular pools of the unlabeled metabolite which can dilute the incoming labeled substrate.
-
-
-
Possible Cause 3: Incorrect Sampling Time.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time and identify the optimal labeling duration.[1]
-
-
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
-
Possible Cause 1: High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity.
-
Troubleshooting Steps:
-
Utilize 13C-MFA Software: Employ software to model and estimate the relative fluxes through PDH and PC. Significant flux through both pathways can generate complex labeling patterns that may appear as scrambling.[1]
-
-
-
Possible Cause 2: Reversible Reactions within the TCA Cycle.
-
Troubleshooting Steps:
-
Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a more comprehensive view of the metabolic activity and the extent of reversible reactions.[1]
-
-
Data Presentation: Comparison of Quenching Methods
Effective quenching is critical to halt metabolic activity instantly and preserve the in vivo isotopic labeling patterns. The choice of quenching method can significantly impact the quality of your data.
| Quenching Method | Description | Advantages | Disadvantages | Reference |
| Cold Methanol (B129727) (-40°C or below) | Rapidly immersing cells in cold methanol to halt enzymatic reactions. | Effective at stopping metabolism; compatible with subsequent extraction steps. | Can cause cell leakage, leading to loss of intracellular metabolites.[2][3] | [3][4][5] |
| 60% Methanol with Buffer (e.g., HEPES, Ammonium (B1175870) Bicarbonate) | Using a buffered methanol solution to maintain pH and osmotic stability. | Reduces cell leakage compared to pure methanol; buffer components can be volatile and easily removed.[4] | May not be as rapid as pure cold methanol. | [4] |
| Liquid Nitrogen | Flash-freezing cells directly in liquid nitrogen. | Extremely rapid quenching, preserving the metabolic state almost instantaneously.[2] | Can cause cell lysis if not performed correctly; requires careful handling. | [2][6] |
| Hot Air | Application of hot air to adherent cells after media removal. | A described method for adherent cells. | Less common and may have limitations in scalability and reproducibility. | [7] |
| Cold Saline | Addition of excess ice-cold saline to suspension cultures. | Rapidly dilutes extracellular metabolites and lowers temperature. | May not completely halt metabolism on its own. | [7] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods for quenching metabolism and extracting metabolites from adherent cells for 13C labeling analysis.[6][8]
-
Preparation:
-
Prepare a quenching solution of ice-cold 0.9% NaCl.
-
Prepare an extraction solution of 80% methanol/20% water and cool to -40°C or colder.[9]
-
-
Quenching:
-
Aspirate the culture medium from the dish.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl, aspirating the wash solution completely each time.[6]
-
Place the dish on dry ice or in a freezer at -80°C to flash-freeze the cells.
-
-
Extraction:
-
Add 1 mL of the cold extraction solution to each well.
-
Scrape the cells from the surface of the plate using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 10 minutes at 4°C.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: Rapid Quenching and Metabolite Extraction from Suspension Mammalian Cells
This protocol is designed for the rapid quenching and extraction of metabolites from suspension cell cultures.[10][11][12]
-
Preparation:
-
Quenching:
-
Quickly transfer a known volume of cell suspension into a tube containing five volumes of the cold quenching solution.
-
Centrifuge at a low speed (e.g., 200 x g) to pellet the cells.
-
Aspirate the supernatant.
-
-
Extraction:
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing metabolic scrambling.
Caption: A generalized workflow for 13C metabolic flux analysis experiments.
Caption: A logical workflow for troubleshooting common issues in 13C labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospec.net [biospec.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in the quantification of Fructose-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Fructose-alanine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Fructose-alanine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Fructose-alanine, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantification.[1] The "matrix" refers to all components of the sample other than the analyte of interest.
Q2: What are the common signs that my Fructose-alanine analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of the Fructose-alanine signal across different sample preparations.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant difference in the slope of a calibration curve prepared in solvent versus one prepared in the sample matrix.[1]
-
Low recovery of spiked Fructose-alanine in the sample matrix.
Q3: What are the primary causes of matrix effects in LC-MS/MS analysis of Fructose-alanine?
A3: Matrix effects in LC-MS/MS are primarily caused by co-eluting endogenous components from the sample matrix, such as salts, lipids, phospholipids, and other small molecules.[1] These components can compete with Fructose-alanine for ionization in the mass spectrometer's source, leading to ion suppression, or in some cases, enhance the ionization efficiency.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q4: How can I evaluate the extent of matrix effects in my Fructose-alanine assay?
A4: The presence and magnitude of matrix effects can be assessed by comparing the peak response of Fructose-alanine in a standard solution prepared in a pure solvent to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). A significant difference in the signal indicates the presence of matrix effects.[1]
Q5: Is it possible to completely eliminate matrix effects?
A5: While completely eliminating matrix effects can be challenging, especially in complex matrices, their impact can be significantly minimized and compensated for through various strategies. These include optimizing sample preparation, modifying chromatographic conditions, and using appropriate calibration techniques like standard addition or stable isotope-labeled internal standards.[1]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression and low signal intensity for Fructose-alanine.
Troubleshooting Steps:
-
Optimize Sample Preparation: Your current sample cleanup may be insufficient. Enhance your protocol to remove interfering substances more effectively.
-
Solid-Phase Extraction (SPE): Use SPE cartridges that are appropriate for the polarity of Fructose-alanine. Mixed-mode cation exchange cartridges can be effective for removing interfering compounds.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar analytes like Fructose-alanine, it can be explored with appropriate solvent systems.
-
Protein Precipitation (PPT): If working with biological fluids, ensure complete protein removal. However, be aware that PPT alone may not remove all interfering small molecules.
-
-
Chromatographic Separation: Optimize your LC method to separate Fructose-alanine from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between Fructose-alanine and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[2] This can lower the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. Ensure that the diluted Fructose-alanine concentration remains above the limit of quantitation (LOQ).
Problem 2: My quantitative results for Fructose-alanine are inconsistent and show poor reproducibility.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variability due to matrix effects is to use a SIL-IS, such as Fructose-alanine labeled with ¹³C or ¹⁵N.[3][4][5] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[3][5]
-
Use the Standard Addition Method: This method is highly effective for correcting matrix effects, especially when a suitable SIL-IS is unavailable.[6][7][8] It involves adding known amounts of a Fructose-alanine standard to aliquots of the sample.[6][7] The analyte concentration is then determined by extrapolating a calibration curve to the x-intercept.[8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1] This helps to ensure that the standards and the samples experience similar matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery
| Sample Preparation Method | Matrix Effect (%)* | Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 40-70 | 85-100 | Fast and simple | Limited removal of non-protein interferences |
| Liquid-Liquid Extraction (LLE) | 75-90 | 70-95 | Can remove non-polar interferences | May have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | 85-110 | 90-105 | Highly effective at removing interferences | More time-consuming and requires method development |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Standard Addition Method for Fructose-alanine Quantification
This protocol describes the use of the standard addition method to quantify Fructose-alanine in a complex sample matrix.[6][7][8]
Materials:
-
Sample containing Fructose-alanine
-
Fructose-alanine analytical standard
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Prepare the sample extract as per your established protocol.
-
Aliquot equal volumes of the sample extract into a series of at least four volumetric flasks.
-
Prepare a standard stock solution of Fructose-alanine.
-
Spike each flask (except the first, which will be the unspiked sample) with increasing volumes of the Fructose-alanine standard stock solution.
-
Bring all flasks to the final volume with the appropriate solvent.
-
Analyze each solution by LC-MS/MS and record the peak area for Fructose-alanine.
-
Plot the measured peak area (y-axis) against the concentration of the added Fructose-alanine standard (x-axis).
-
Perform a linear regression on the data points.
-
Determine the absolute value of the x-intercept, which corresponds to the concentration of Fructose-alanine in the original sample.[8]
Protocol 2: Stable Isotope-Labeled Internal Standard (SIL-IS) Method for Fructose-alanine Quantification
This protocol outlines the use of a SIL-IS to accurately quantify Fructose-alanine.[3][4][5]
Materials:
-
Sample containing Fructose-alanine
-
Fructose-alanine analytical standard
-
Fructose-alanine SIL-IS (e.g., ¹³C₃, ¹⁵N-Fructose-alanine)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the Fructose-alanine SIL-IS at a known concentration.
-
To each sample, calibrator, and quality control sample, add a small, precise volume of the SIL-IS working solution early in the sample preparation process.
-
Proceed with the sample preparation protocol (e.g., protein precipitation, SPE).
-
Prepare a series of calibration standards containing known concentrations of Fructose-alanine, each spiked with the same amount of SIL-IS.
-
Analyze all samples and standards by LC-MS/MS, monitoring the transitions for both Fructose-alanine and the SIL-IS.
-
Calculate the peak area ratio of Fructose-alanine to the SIL-IS for all samples and standards.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the Fructose-alanine standards (x-axis).
-
Determine the concentration of Fructose-alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.[3]
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects in Fructose-alanine quantification.
Caption: Experimental workflow for the Standard Addition Method.
Caption: Experimental workflow for the Stable Isotope-Labeled Internal Standard (SIL-IS) Method.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. benchchem.com [benchchem.com]
- 6. Standard addition - Wikipedia [en.wikipedia.org]
- 7. alpha-measure.com [alpha-measure.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability and proper storage conditions for Fructose-alanine-13C6
This technical support center provides essential information for researchers, scientists, and drug development professionals using Fructose-alanine-13C6. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this isotopically labeled compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an isotopically labeled Amadori compound. Amadori compounds are formed in the initial, relatively stable stage of the Maillard reaction, which is a non-enzymatic reaction between a reducing sugar and an amino group.[1][2][3][4] In this specific compound, the reducing sugar is fructose (B13574), and the amino acid is alanine (B10760859). The "-13C6" designation indicates that all six carbon atoms in the fructose moiety of the molecule have been replaced with the stable isotope Carbon-13. This labeling makes it a valuable tool for tracer studies in metabolic research.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Based on information for the non-labeled Fructose-alanine and general guidelines for Amadori compounds, the following conditions are recommended.
| Parameter | Recommendation | Source |
| Storage Temperature | 4°C for short-term storage. | [5][6] |
| For long-term stability, especially in solution, storage at -20°C or -80°C is advisable to minimize degradation. | ||
| Shipping Temperature | Room Temperature | [5][6] |
| Form | Typically a pale yellow solid. | [5] |
| Solubility | Soluble in water and methanol. | [5] |
| Handling | Avoid repeated freeze-thaw cycles. Prepare solutions fresh when possible. Protect from excessive heat and extreme pH conditions to prevent degradation. | [1][7] |
Q3: What is the stability of this compound?
This compound, as an Amadori compound, is considered an early and relatively stable product of the Maillard reaction.[1] However, its stability is influenced by several factors:
-
Temperature: Higher temperatures accelerate the degradation of Amadori compounds.[8]
-
pH: The rate of degradation is pH-dependent. Both acidic and basic conditions can promote degradation, with the reaction rate increasing with pH.[7]
-
Water Activity: The Maillard reaction and subsequent degradation are optimal at intermediate water activities (0.4–0.8).[9]
Q4: What are the primary applications of this compound?
The primary application of this compound is as a tracer in metabolic studies. The stable isotope label allows researchers to track the absorption, distribution, metabolism, and excretion of the fructose and alanine components within a biological system using techniques like mass spectrometry and NMR. This can be particularly useful in studies related to:
-
Fructose metabolism: Investigating how fructose is processed in different tissues, such as the liver and adipose tissue.[10]
-
Maillard reaction in vivo: Understanding the formation and biological effects of Amadori compounds in the body.
-
Disease research: Studying metabolic disorders like fructose intolerance or the role of advanced glycation end-products (AGEs) in disease.[11][12]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my mass spectrometry or chromatography results.
-
Possible Cause: This may be due to the degradation of the this compound. Amadori compounds can degrade into various smaller molecules, especially when exposed to heat or non-neutral pH.[7]
-
Solution:
-
Review Sample Preparation: Ensure that the pH of your buffers is controlled and that samples are not subjected to high temperatures during preparation and analysis.
-
Prepare Fresh Solutions: Use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.
-
Confirm Storage Conditions: Verify that the compound has been stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).
-
Issue: My experimental results are showing poor reproducibility.
-
Possible Cause: Inconsistent handling of the this compound can lead to variable results. This includes inconsistencies in solution preparation, storage, and the experimental conditions.
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and buffer compositions, are consistent across all experiments.
-
Avoid Freeze-Thaw Cycles: If using stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
-
Verify Compound Purity: If there are concerns about the integrity of the compound, consider verifying its purity using an appropriate analytical method.
-
Issue: The solid this compound has changed color.
-
Possible Cause: A change in color, such as darkening, can be an indicator of degradation or the progression of the Maillard reaction.[2]
-
Solution:
-
Assess Usability: While a slight color change may not significantly impact all applications, it is a sign of chemical change. For sensitive quantitative studies, it is advisable to use a fresh, uncolored batch of the compound.
-
Review Storage Environment: Ensure the compound is stored in a dry, cool, and dark place to minimize degradation.
-
Experimental Protocols
General Protocol for a Metabolic Tracer Study using this compound
This protocol provides a general workflow for an in vitro cell culture experiment. It should be adapted based on the specific cell type and research question.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Preparation of Labeled Medium: Prepare a fresh experimental medium containing a known concentration of this compound. The concentration should be determined based on the specific experimental goals. The standard medium's existing fructose and alanine may need to be replaced or accounted for.
-
Labeling Experiment:
-
Remove the standard growth medium from the cells.
-
Wash the cells with a phosphate-buffered saline (PBS) solution.
-
Add the prepared medium containing this compound to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, remove the labeled medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent, such as 80% methanol.
-
Collect the cell extracts and centrifuge to remove cell debris.
-
-
Sample Analysis:
-
Analyze the cell extracts using mass spectrometry (LC-MS or GC-MS) or NMR to identify and quantify the incorporation of 13C into various downstream metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment in the targeted metabolites to understand the metabolic fate of the fructose and alanine moieties.
-
Visualizations
Caption: Formation of this compound via the Maillard Reaction.
Caption: General workflow for a metabolic tracer experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Maillard reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. imreblank.ch [imreblank.ch]
- 8. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Alanine in Fructose Intolerance: A Dose Ranging Study | Clinical Research Trial Listing [centerwatch.com]
- 12. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address isotopic dilution in tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in tracer experiments?
Isotopic dilution is the decrease in the isotopic enrichment of a tracer when it mixes with the naturally occurring, unlabeled counterpart of the analyte in a sample.[1] It is a fundamental principle used in Isotope Dilution Mass Spectrometry (IDMS), a high-accuracy quantification method.[1][2] However, uncontrolled or unaccounted-for dilution can be a significant source of error in tracer experiments where the goal is to measure the concentration or flux of a substance. Unanticipated dilution can lead to an underestimation of the tracer's concentration, thereby skewing results and leading to incorrect interpretations of metabolic pathways or pharmacokinetic data.
Q2: What are the primary causes of unintended isotopic dilution?
Unintended isotopic dilution can arise from several sources throughout the experimental workflow:
-
Contamination: Introduction of the unlabeled analyte from external sources, such as contaminated glassware, solvents, or instruments.
-
Incomplete Reaction or Derivatization: If a chemical derivatization step is required for analysis, incomplete reaction of the analyte can lead to isotopic fractionation and inaccurate measurements.
-
Improper Sample Handling and Storage: Degradation of the sample or tracer, or exchange of isotopes with the surrounding environment (e.g., hydrogen-deuterium exchange) can alter the isotopic ratio.[3]
-
Natural Isotope Abundance: The presence of naturally occurring stable isotopes of the element being traced can contribute to the signal of the labeled isotopologue, especially for low-level enrichments.[4][5][6]
-
Tracer Impurity: The isotopic tracer itself may not be 100% pure and can contain a small fraction of the unlabeled analyte.[4][5][6]
Q3: How can I minimize isotopic dilution during sample preparation?
Minimizing isotopic dilution starts with meticulous sample preparation. Here are key considerations:
-
Use High-Purity Reagents and Solvents: Ensure all chemicals are of the highest possible purity to avoid introducing external contaminants.
-
Thoroughly Clean Glassware and Equipment: All materials in contact with the sample should be scrupulously cleaned to remove any residual unlabeled analyte.
-
Optimize Sample Storage: Store samples at appropriate temperatures (e.g., -80°C) to prevent degradation.[7] For liquid samples, ensure containers are properly sealed to prevent evaporation or exchange with atmospheric components.[8]
-
Add Internal Standard Early: To compensate for analyte loss and matrix effects during sample processing, add a stable isotope-labeled internal standard at the beginning of the sample preparation procedure.[3][9]
-
Ensure Complete Dissolution: For solid samples, complete dissolution is crucial for accurate and precise measurements, as incomplete dissolution can lead to selective loss of either the spike or the sample isotopes.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent Isotopic Enrichment in Replicate Samples
Symptoms: You observe high variability in the measured isotopic enrichment across replicate samples that should be identical.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Sample | - Ensure the sample is thoroughly homogenized before aliquoting. For solid samples like tissues, this may involve grinding to a fine powder at cryogenic temperatures.[8] |
| Inaccurate Pipetting | - Calibrate and verify the accuracy of your pipettes. - Use reverse pipetting for viscous liquids to ensure accurate dispensing. |
| Incomplete Equilibration of Tracer and Sample | - Increase the incubation time after adding the tracer to the sample. - Use gentle agitation or vortexing to ensure thorough mixing. - For complex matrices, consider using chemical or physical methods (e.g., sonication, enzymatic digestion) to ensure the tracer can access all compartments of the sample. |
| Variable Sample Loss During Preparation | - Add a stable isotope-labeled internal standard to each sample before any processing steps. This will help to normalize for any losses during extraction, cleanup, and analysis.[9][11] |
Issue 2: Measured Isotopic Enrichment is Lower Than Expected
Symptoms: The calculated isotopic enrichment in your samples is consistently lower than what you anticipated based on the amount of tracer added.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination with Unlabeled Analyte | - Perform a blank analysis by running a sample with no added tracer through the entire workflow to identify any sources of contamination. - Use dedicated glassware and consumables for tracer experiments. |
| Incorrect Tracer Concentration | - Verify the concentration and isotopic purity of your tracer solution. It is recommended to independently test the tracer by mass spectrometry before use.[7] - Prepare fresh tracer dilutions regularly. |
| Natural Isotope Abundance and Tracer Impurity | - Use software tools like IsoCorrectoR to correct for the natural abundance of stable isotopes and any impurities in the tracer.[4][5][6] Omitting this correction can lead to distorted data and misinterpretation.[4][5][6] |
| Underestimation of the Endogenous Pool Size | - Re-evaluate the expected concentration of the unlabeled analyte in your sample. A larger than expected endogenous pool will result in greater dilution of the tracer. |
Experimental Protocols
Protocol 1: Double Isotope Dilution for Accurate Quantification
The double isotope dilution method is a robust technique that corrects for inaccuracies in the spike concentration.
Methodology:
-
Prepare a Primary Standard: Create a solution with a precisely known concentration of the unlabeled analyte (the primary standard).
-
Prepare the Spike Solution: Prepare a solution of the isotopically labeled analyte (the spike). The exact concentration of the spike does not need to be known with high accuracy initially.
-
Create Mixtures:
-
Mixture 1 (Sample + Spike): Add a known mass of the spike solution to a known mass of the sample.
-
Mixture 2 (Primary Standard + Spike): Add a known mass of the spike solution to a known mass of the primary standard.
-
-
Equilibrate: Ensure complete mixing and equilibration of the analyte and the spike in both mixtures.
-
Sample Preparation: Perform any necessary extraction, purification, or derivatization steps on both mixtures.
-
Mass Spectrometry Analysis: Analyze both mixtures by mass spectrometry to determine the isotope ratio of the analyte.
-
Calculation: The concentration of the analyte in the sample can be calculated using the known concentration of the primary standard and the measured isotope ratios.
Protocol 2: Sample Preparation for Metabolomics Tracer Experiments
This protocol outlines a general procedure for extracting polar metabolites from cultured cells for stable isotope tracer analysis.
Materials:
-
6-well cell culture plates with cells of interest
-
Labeling medium containing the stable isotope tracer (e.g., [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Vortex mixer
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Aspirate the standard culture medium and wash the cells once with PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for the desired time to achieve isotopic steady state.[12]
-
-
Metabolite Extraction:
-
Place the cell culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[12]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[12]
-
Visualizations
Caption: Workflow for Isotope Dilution Analysis.
Caption: Troubleshooting Decision Tree for Isotopic Dilution Issues.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 9. fiveable.me [fiveable.me]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Metabolic Network Models: 13C Tracer Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals seeking to accurately quantify metabolic fluxes, the validation of in silico metabolic network models is a critical step. This guide provides an objective comparison of the gold-standard 13C Metabolic Flux Analysis (13C-MFA) with alternative validation methods, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy for their specific scientific questions.
The accurate prediction of cellular metabolic behavior is fundamental to advancements in biotechnology, metabolic engineering, and the development of novel therapeutics. Metabolic network models, which mathematically represent the complex web of biochemical reactions within a cell, are powerful tools for achieving this. However, the predictive power of these models is entirely dependent on their rigorous validation against experimental data. 13C-MFA has emerged as the premier technique for this purpose, offering a high-resolution view of intracellular metabolic fluxes.[1][2] This guide will compare 13C-MFA with other commonly used techniques, focusing on their quantitative performance, experimental workflows, and the software tools available for analysis.
Quantitative Comparison of Model Validation Methods
The choice of a validation method significantly impacts the accuracy and resolution of the resulting metabolic flux map. Below is a comparison of key performance indicators for 13C-MFA and a widely used alternative, Flux Balance Analysis (FBA). The data is derived from studies on Escherichia coli, providing a direct comparison of the flux distributions determined by each method.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.[3] | A constraint-based modeling approach that predicts metabolic flux distribution by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints. |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake/secretion rates.[1] | Stoichiometric model of the metabolic network, definition of an objective function, and measured substrate uptake rates.[4] |
| Resolution | High resolution of individual fluxes, can distinguish between alternative pathways. | Provides a range of possible flux values for many reactions, resolution can be lower for central metabolic pathways.[4] |
| Experimental Cost | Higher, requires labeled substrates and specialized analytical equipment. | Lower, primarily computational, but requires experimental measurement of exchange fluxes. |
| Model Validation | Provides a direct and quantitative validation of the network structure and reaction activities. | Indirect validation by comparing predicted growth phenotypes or gene essentiality with experimental data.[2] |
Comparative Flux Data: 13C-MFA vs. FBA in E. coli
The following table presents a comparison of central carbon metabolism fluxes in wild-type E. coli grown on glucose, as determined by 13C-MFA and predicted by FBA. Fluxes are normalized to the glucose uptake rate.
| Reaction | 13C-MFA (mmol/gDCW/h) | FBA (mmol/gDCW/h) |
| Glucose Uptake | 10.0 (fixed) | 10.0 (fixed) |
| Glycolysis (PGI) | 6.5 ± 0.3 | 7.2 |
| Pentose Phosphate Pathway (G6PDH) | 3.1 ± 0.2 | 2.5 |
| TCA Cycle (CS) | 4.8 ± 0.4 | 5.1 |
| Anaplerosis (PCx) | 1.2 ± 0.1 | 0.8 |
| Acetate Secretion | 2.5 ± 0.2 | 3.0 |
| (Data synthesized from literature comparing 13C-MFA and FBA results in E. coli)[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of metabolic flux studies. Here, we outline the key steps for performing 13C-MFA and a protocol for validating FBA models.
High-Resolution 13C-Metabolic Flux Analysis (13C-MFA) Protocol
This protocol outlines the key steps for conducting a high-resolution 13C-MFA experiment, often employing parallel labeling for enhanced flux resolution.[5][6]
-
Experimental Design:
-
Define the metabolic network model based on genomic and biochemical information.
-
Perform in silico experimental design to select the optimal 13C-labeled tracer(s) that will provide the most information about the fluxes of interest. Commonly used tracers include [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, and various singly labeled glucose molecules.[7][8]
-
For complex systems, design parallel labeling experiments where identical cultures are fed with different tracers.[5][9]
-
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure known substrate composition.
-
In the mid-exponential growth phase, switch the cells to a medium containing the chosen ¹³C-labeled substrate(s).
-
Monitor cell growth and substrate/product concentrations in the medium.
-
Collect cell samples at isotopic steady state, which should be confirmed by analyzing metabolite labeling at multiple time points.[1]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by, for example, submerging cell samples in cold methanol.
-
Extract intracellular metabolites using appropriate solvent systems.
-
-
Analytical Measurement of Isotopic Labeling:
-
Hydrolyze biomass (e.g., protein) to release constituent monomers (e.g., amino acids).
-
Derivatize metabolites to enhance their volatility and stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Use specialized software (e.g., INCA, Metran, 13CFLUX2) for computational analysis.
-
The software iteratively fits the experimentally measured MIDs to the metabolic model to estimate the intracellular fluxes that best explain the observed labeling patterns.[1]
-
Perform a goodness-of-fit analysis, typically using a chi-square (χ²) test, to assess how well the model describes the data. A statistically acceptable fit indicates that the model is consistent with the experimental results.[10][11]
-
Software for 13C-Metabolic Flux Analysis
A variety of software packages are available to facilitate the complex calculations involved in 13C-MFA. The choice of software can depend on the specific needs of the study, including the complexity of the metabolic model and the desired level of user control.
| Software | Key Features | Availability |
| METRAN | Part of the INCA software suite. User-friendly graphical interface, supports steady-state and isotopic non-stationary MFA.[1] | Free for academic use |
| 13CFLUX2 | High-performance software suite for large-scale MFA, command-line interface, supports parallel computing.[12][13] | Free for academic use |
| FiatFlux | User-friendly MATLAB-based tool, particularly suited for flux ratio analysis from GC-MS data.[14] | Open-source |
| OpenFLUX2 | Open-source software for both single and parallel labeling experiments, implemented in MATLAB.[15] | Open-source |
| FreeFlux | An open-source Python package for both steady-state and isotopically non-stationary MFA.[16] | Open-source |
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the central metabolic pathways interrogated by 13C-glucose and the general workflow of a 13C-MFA experiment.
By adhering to rigorous experimental protocols and employing appropriate statistical tests for goodness-of-fit, researchers can confidently utilize 13C tracer data to generate high-quality metabolic flux maps, paving the way for novel insights in basic research and drug development.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 13C Labeled Metabolic Probes: A Performance Evaluation
In the pursuit of understanding complex cellular processes, from fundamental research to drug development, 13C labeled metabolic probes have become indispensable tools. These stable isotope tracers allow for the precise tracking of metabolic pathways, offering a dynamic window into cellular function. This guide provides an objective comparison of the performance of common 13C labeled metabolic probes, supported by experimental data, detailed methodologies, and visual pathway representations to aid researchers in selecting the optimal tracer for their specific experimental needs.
Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. The methodology involves introducing a 13C labeled substrate into a cell culture system. As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the flux, or rate, of each reaction in the metabolic network. The choice of the 13C labeled probe is critical as it directly influences the precision and accuracy of the flux estimations for specific pathways.
Comparison of Common 13C Labeled Metabolic Probes
The most predominantly used 13C labeled metabolic probes are glucose and glutamine, as they represent the primary carbon sources for many cell types. The specific labeling pattern of these molecules determines their utility in interrogating different metabolic pathways.
13C-Labeled Glucose Tracers
Glucose is central to energy metabolism, feeding into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
[1,2-¹³C₂]Glucose: This probe is particularly effective for elucidating fluxes in the upper part of glycolysis and the pentose phosphate pathway.[1] The dual label provides distinct isotopic signatures that allow for the deconvolution of these interconnected pathways.[2] It is considered one of the best single tracers for overall network analysis.[3]
-
[U-¹³C₆]Glucose: With all six carbons labeled, this tracer provides a general overview of glucose carbon fate throughout central carbon metabolism. It is often used in initial screening experiments to map the general distribution of glucose-derived carbon.[4] However, it can be less informative for resolving specific pathways compared to positionally labeled tracers.[2]
-
Other Positionally Labeled Glucose Tracers: Tracers like [1-¹³C]glucose have been historically used but are often outperformed by [1,2-¹³C₂]glucose as they are less effective in distinguishing between glycolysis and the PPP.[2]
13C-Labeled Glutamine Tracers
Glutamine is a key anaplerotic substrate, meaning it replenishes TCA cycle intermediates, and is crucial for nucleotide and amino acid biosynthesis, particularly in rapidly proliferating cells like cancer cells.
-
[U-¹³C₅]Glutamine: This is the preferred isotopic tracer for analyzing the TCA cycle.[1][5] Its direct entry into the TCA cycle via conversion to α-ketoglutarate leads to significant and informative labeling patterns within this central metabolic hub.[2] It provides rich labeling patterns that allow for the precise quantification of metabolic fluxes downstream of pyruvate.[6]
Quantitative Performance Data
The selection of a tracer can be guided by quantitative measures of its performance in resolving metabolic fluxes. One such measure is the "precision score," which quantifies the confidence in the estimated flux values. A higher precision score indicates a more reliable flux measurement.
| 13C Labeled Probe | Primary Application | Relative Precision Score* | Key Advantages | Limitations |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High (Precision Score: 2.8)[4] | Provides high precision for fluxes in the PPP and upper glycolysis.[1][3] Considered a top-performing single tracer.[4][7] | May provide less resolution for the TCA cycle compared to glutamine tracers.[2] |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism | Moderate | Labels all carbons, giving a broad overview of glucose metabolism.[4] Useful for tracking the overall fate of glucose carbon. | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[2] |
| [1,6-¹³C₂]Glucose | Glycolysis, Entner-Doudoroff Pathway | High (Precision Score: 3.7)[4] | The highest scoring single tracer in a comparative study, particularly effective for the Entner-Doudoroff pathway.[4][7] | Not as commonly cited for mammalian cell metabolism as [1,2-¹³C₂]Glucose. |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis | High (Qualitative) | Excellent for probing the TCA cycle, especially in cancer cells with high glutamine uptake.[1][3][5] | Provides limited information on glycolytic pathways.[3] |
*Precision scores are relative to a reference tracer (80% [1-¹³C]glucose + 20% [U-¹³C]glucose) from a study on E. coli metabolism.[4] While the exact values may differ in mammalian cells, the relative performance is expected to be similar.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in 13C metabolic flux analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in a standard growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Medium: The basal medium with unlabeled glucose and glutamine at the desired concentrations.
-
Labeled Medium: The basal medium where the standard glucose or glutamine is replaced with the desired 13C-labeled probe (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₅]Glutamine).
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the specific metabolic pathway being investigated (e.g., metabolites in the glycolysis pathway can reach isotopic steady state within 1.5 hours with [1,2-¹³C₂]glucose, while TCA cycle metabolites may take up to 3 hours with [U-¹³C₅]glutamine).
-
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeled medium and washing the cells with ice-cold saline or phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at a high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
GC-MS Analysis
-
Sample Derivatization:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method involves a two-step process:
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried sample and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.
-
-
-
GC-MS Instrumentation and Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The gas chromatograph separates the different metabolites based on their volatility and interaction with the GC column.
-
The mass spectrometer then ionizes the separated metabolites and measures the mass-to-charge ratio of the resulting fragments, allowing for the determination of the mass isotopomer distribution.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways
Caption: Central carbon metabolism showing Glycolysis, the Pentose Phosphate Pathway, and the TCA Cycle.
Experimental Workflow
Caption: A generalized experimental workflow for 13C metabolic flux analysis.
Conclusion
The selection of an appropriate 13C labeled metabolic probe is a critical decision in the design of metabolic flux analysis experiments. [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine are powerful and often complementary tools for dissecting the complexities of central carbon metabolism. While [1,2-¹³C₂]Glucose offers high precision for glycolysis and the pentose phosphate pathway, [U-¹³C₅]Glutamine is the tracer of choice for interrogating the TCA cycle. By understanding the specific advantages and limitations of each probe and adhering to rigorous experimental protocols, researchers can obtain high-quality data to accurately quantify metabolic fluxes and gain deeper insights into cellular physiology in both health and disease.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youngin.com [youngin.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Fructose-alanine-13C6 Internal Standard: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Maillard Reaction Product Analysis
For researchers, scientists, and drug development professionals engaged in the study of Maillard reactions and associated products, the quest for analytical accuracy and precision is paramount. This guide provides an objective comparison of Fructose-alanine-13C6 as an internal standard against other common alternatives in mass spectrometry-based quantification, supported by established experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, effectively compensating for analyte loss during sample preparation and variations in instrument response. Fructose-alanine, an Amadori product, is a key early-stage intermediate in the Maillard reaction. Accurate quantification of such compounds is crucial for understanding food chemistry, flavor development, and the formation of advanced glycation end products (AGEs) implicated in various disease states. The ideal internal standard for this analysis is a stable isotope-labeled version of the analyte itself, such as this compound.
Superiority of 13C-Labeled Internal Standards
Stable isotope dilution mass spectrometry (SID-MS) is the premier analytical technique for achieving the highest accuracy and precision. While both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled internal standards are employed, ¹³C-labeled standards, like this compound, are widely considered superior for several key reasons[1][2]:
-
Chromatographic Co-elution: ¹³C-labeled standards exhibit virtually identical physicochemical properties to their unlabeled counterparts. This ensures they co-elute perfectly during liquid chromatography (LC), meaning both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction[1]. Deuterated standards, due to the "isotope effect," can sometimes elute slightly earlier than the native analyte, potentially leading to quantification inaccuracies if matrix effects vary across the peak[1].
-
Isotopic Stability: The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with atoms from the sample matrix or solvent[3]. Deuterium labels, particularly on heteroatoms, can be prone to back-exchange with hydrogen atoms, compromising the integrity of the standard and the accuracy of the results[3].
-
Absence of Isotopic Interference: The mass shift provided by ¹³C labeling is typically clean and unambiguous. Deuterium labeling can sometimes lead to more complex isotopic clusters and potential for in-source fragmentation or H-D exchange, which can complicate data analysis[3].
Performance Data: Accuracy and Precision
While specific performance data for this compound is not widely published, the exceptional performance of other ¹³C-labeled Amadori products as internal standards in LC-MS/MS analysis provides a strong indication of its expected capabilities. A study by Meitinger et al. (2014) on the quantification of various glucose-derived Amadori products using their respective [¹³C6]-labeled isotopologues demonstrates the high accuracy and precision achievable with this approach.
Table 1: Performance of ¹³C-Labeled Amadori Product Internal Standards in LC-MS/MS Analysis
| Parameter | Performance Metric | Analyte Example | Reference |
| Accuracy | Standard Deviation | ±2% | [4] |
| Sensitivity | Limit of Detection (LOD) in Starch | 0.1 µg/kg | [4] |
| Limit of Detection (LOD) in Oil | 0.2 µg/kg | [4] | |
| Precision | Relative Standard Deviation | < 10% | [5] |
| Linearity | Coefficient of Correlation (r²) | > 0.99 | [5] |
Data is representative of the performance of ¹³C-labeled Amadori product internal standards in LC-MS/MS assays.
In contrast, methods relying on external calibration or structural analogues as internal standards are susceptible to significant errors due to matrix effects and sample loss during preparation. The use of a ¹³C-labeled internal standard corrects for these variables, leading to substantially more reliable and reproducible results.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a ¹³C-labeled Amadori product and its application in a typical quantitative LC-MS/MS workflow.
Synthesis of this compound (Representative Protocol)
A general method for the synthesis of Amadori products involves the reaction of an amino acid with a reducing sugar. For the synthesis of this compound, ¹³C-labeled fructose (B13574) would be reacted with L-alanine.
Materials:
-
L-alanine
-
D-Fructose-[¹³C6]
-
Methanol
-
Pyridine
-
Acetic acid
Procedure:
-
Dissolve L-alanine and D-Fructose-[¹³C6] in a mixture of methanol, pyridine, and acetic acid.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound by preparative high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Analysis of Fructose-alanine using this compound Internal Standard by LC-MS/MS
1. Sample Preparation:
-
To a known aliquot of the sample (e.g., food extract, biological fluid), add a precise amount of this compound internal standard solution.
-
Perform protein precipitation if necessary by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol), followed by vortexing and centrifugation.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an appropriate ion-pairing agent.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fructose-alanine | [Calculated m/z] | [Fragment m/z] |
| This compound | [Calculated m/z + 6] | [Fragment m/z + x] |
Specific m/z values would need to be determined experimentally.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Fructose-alanine to the peak area of this compound against the concentration of the Fructose-alanine standards.
-
Determine the concentration of Fructose-alanine in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: The Maillard reaction pathway, highlighting the formation of Fructose-alanine.
Caption: A typical experimental workflow for quantifying Fructose-alanine.
Caption: Logical relationship of internal standard choice to analytical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Enzyme Mechanisms: A Guide to 13C Isotope Effects in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzymatic reactions is paramount. Kinetic Isotope Effects (KIEs) using 13C labeled substrates offer a powerful tool to probe the transition states of these reactions, providing invaluable insights for drug design and mechanistic studies. This guide provides a comparative overview of the application of 13C isotope effects, supported by experimental data and detailed methodologies.
The substitution of a 12C atom with its heavier, stable isotope 13C in a substrate molecule leads to a slight but measurable change in the reaction rate. This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energies of the C-H, C-C, or C-O bonds involving the isotopic carbon. By precisely measuring these effects, researchers can deduce critical information about bond-breaking and bond-forming events in the rate-limiting step of an enzymatic reaction.
Comparative Analysis of 13C Kinetic Isotope Effects
The magnitude of the 13C KIE is typically expressed as the ratio of the reaction rate with the light isotope (12C) to that with the heavy isotope (13C), denoted as ¹³k. A value greater than 1 indicates a "normal" isotope effect, suggesting that the bond to the isotopic carbon is weakened in the transition state. Conversely, an "inverse" isotope effect (¹³k < 1) implies a strengthening of the bond.
Below is a summary of 13C kinetic isotope effects observed in various enzymatic reactions, highlighting the sensitivity of this method in elucidating reaction mechanisms.
| Enzyme | Substrate | Labeled Position | ¹³C KIE (kcat/Km) | Reference |
| β-Galactosidase (LacZ) | Lactose | 1'-¹³C | 1.034 ± 0.005 | [1] |
| β-Galactosidase (LacZ) | Lactose | 6'-¹³C | 1.001 ± 0.003 | [1] |
| Glucose-6-phosphate Dehydrogenase | Glucose-6-phosphate | 1-¹³C | Published value cited | [2] |
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | 1-Deoxy-D-xylulose-5-phosphate | 2-¹³C | 1.0031 ± 0.0004 | [2] |
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | 1-Deoxy-D-xylulose-5-phosphate | 3-¹³C | 1.0303 ± 0.0012 | [2] |
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | 1-Deoxy-D-xylulose-5-phosphate | 4-¹³C | 1.0148 ± 0.0002 | [2] |
| N-acetylpolyamine Oxidase (PAO) | N,N'-dibenzyl-1,4-diaminopropane | Not specified | 1.025 ± 0.002 | [3] |
| Glyceraldehyde-3-phosphate Dehydrogenase | D-glyceraldehyde 3-phosphate | Not specified | 1.034 - 1.040 (intrinsic) | [4] |
| Formate Dehydrogenase | Formate | Not specified | 1.042 ± 0.001 | [5] |
Experimental Protocols for Measuring 13C KIEs
The precise determination of 13C KIEs requires sensitive analytical techniques capable of distinguishing between the isotopically labeled and unlabeled substrates or products. Two prominent methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Method 1: Competitive KIE Measurement using MALDI-TOF Mass Spectrometry
This approach involves the simultaneous reaction of a mixture of unlabeled (¹²C) and labeled (¹³C) substrates. The relative amounts of the isotopic species are measured in the remaining substrate or the formed product at different time points.
Experimental Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the enzyme, a mixture of the ¹²C- and ¹³C-labeled substrates at a known ratio, and buffer.
-
Time-Course Sampling: Aliquots are withdrawn from the reaction at various time intervals.
-
Quenching: The enzymatic reaction in each aliquot is stopped, for instance, by the addition of an acid like trifluoroacetic acid[1].
-
Internal Standard Addition: An internal standard, such as a uniformly ¹³C-labeled version of the substrate, is added to each quenched sample for accurate quantification[1].
-
MALDI-TOF MS Analysis: The samples are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry to determine the ratio of the unlabeled and labeled species relative to the internal standard.
-
KIE Calculation: The KIE is calculated from the change in the isotope ratio as a function of the fractional conversion of the substrate.
Method 2: KIE Measurement using 2D [¹³C,¹H]-HSQC NMR Spectroscopy
This high-precision NMR technique allows for the direct observation of both the ¹²C- and ¹³C-containing substrates in the same sample without the need for an internal standard.
Experimental Protocol:
-
Sample Preparation: A sample is prepared containing the enzyme, the ¹³C-labeled substrate (often at natural abundance or slightly enriched), and buffer in an NMR tube.
-
NMR Data Acquisition: A series of 2D [¹³C,¹H]-Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired over the course of the reaction[2]. This experiment correlates the chemical shifts of protons directly bonded to carbons.
-
Signal Integration: The volumes of the cross-peaks corresponding to the ¹²C-H and ¹³C-H moieties of the substrate (or product) are integrated. The ¹³C satellite peaks are used to quantify the ¹³C-labeled species.
-
Isotope Ratio Calculation: The ratio of the ¹³C- to ¹²C-species is determined from the integrated peak volumes at each time point.
-
KIE Determination: The KIE is calculated from the change in this ratio over time.
This method is particularly advantageous for its high precision and the ability to measure KIEs at multiple positions within the molecule simultaneously, provided they have an attached proton[2].
Conceptual Framework: Kinetic Isotope Effect in an Enzymatic Reaction
The kinetic isotope effect provides a window into the transition state of the rate-determining step of an enzymatic reaction. The following diagram illustrates the concept.
The heavier ¹³C isotope leads to a lower zero-point energy (ZPE) for the C-X bond in the ground state compared to the ¹²C-X bond. If this bond is broken or weakened in the transition state, the difference in ZPE between the two isotopes is smaller. This results in a higher activation energy for the reaction with the ¹³C-labeled substrate (k_heavy) compared to the ¹²C-labeled substrate (k_light), leading to a slower reaction rate and a normal KIE (k_light/k_heavy > 1).
Conclusion
The study of ¹³C kinetic isotope effects in enzymatic reactions is a sophisticated and powerful approach for elucidating reaction mechanisms. The choice of experimental method, whether mass spectrometry or NMR-based, will depend on factors such as the required precision, the availability of instrumentation, and the specific characteristics of the enzyme and substrate under investigation. The data generated from these studies are crucial for understanding the fundamental principles of enzyme catalysis and for the rational design of potent and specific enzyme inhibitors. The continued development of sensitive analytical techniques will undoubtedly expand the application of 13C KIEs in biochemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-13 and deuterium isotope effects on the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Researcher's Guide to Quantifying Amadori Compounds: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of glycation and its implications in health and disease, the accurate quantification of Amadori compounds is paramount. These early-stage glycation products serve as crucial biomarkers, and selecting the appropriate analytical method is critical for obtaining reliable and meaningful data. This guide provides an objective comparison of the most common analytical methods for Amadori compound quantification, supported by experimental data and detailed protocols.
Amadori compounds are formed through the non-enzymatic reaction between a reducing sugar and an amino group of a protein or peptide, a process known as the Maillard reaction. Their quantification is essential in various research fields, including food science, where they influence flavor and nutritional quality, and in clinical chemistry, as indicators of glycemic control in diabetes. This guide will delve into the principles, performance, and practical considerations of three major analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Boronate Affinity Chromatography, and Colorimetric Assays.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Amadori compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most widely used methods.
| Analytical Method | Principle | Typical Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Specific Amadori products (e.g., fructosyl-lysine, fructosyl-valine) | LOD: 0.1 µg/kg - 0.0887 mg/L; LOQ: 2-5 ng/mL[1][2][3][4] | 81.9% - 108.74%[2][4] | < 10%[3] | Moderate | High specificity and sensitivity; capable of multiplexing. | Requires expensive equipment and skilled operators; potential for matrix effects.[5] |
| Boronate Affinity Chromatography | Separation based on the reversible formation of a cyclic ester between the cis-diol groups of the Amadori compound and a boronic acid immobilized on a stationary phase. | Glycated proteins/peptides (e.g., glycated albumin, HbA1c) | Method-dependent, often coupled with other detection techniques. | Recovery rates can be high (e.g., 84-87% for Amadori peptides).[6] | High reproducibility under controlled conditions.[7] | High | High selectivity for glycated species; can be automated. | Binding efficiency can be pH-dependent; may not be suitable for all types of Amadori products (e.g., Heyns products).[6][8] |
| Colorimetric Assays (e.g., NBT) | Based on the reducing ability of the ketoamine group in Amadori compounds to reduce a chromogenic agent, such as nitroblue tetrazolium (NBT), under alkaline conditions.[9][10] | Total fructosamine (B8680336) (glycated serum proteins) | As low as 20 µmol/L.[11] | Good correlation with other methods (r=0.942 with boronate affinity).[10] | Within-run: < 3%; Between-run: 2.5% - 5.6%. | High | Simple, inexpensive, and suitable for high-throughput screening.[9] | Lacks specificity (measures total reducing substances); susceptible to interference from other reducing agents.[9] |
| Enzymatic Assays | Utilizes specific enzymes, such as fructosamine-3-kinase or ketoamine oxidase, to recognize and react with Amadori compounds, leading to a measurable product.[12] | Glycated proteins (e.g., glycated albumin) | Varies by specific assay design. | Generally good. | High. | High | High specificity due to enzymatic reaction. | Enzyme stability and cost can be a concern; may not be available for all specific Amadori products. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative methodologies for the key experiments discussed.
Quantification of Specific Amadori Compounds by HPLC-MS/MS
This method is ideal for the precise measurement of individual Amadori products in complex matrices like food or biological samples.
a. Sample Preparation (General Protocol):
-
Homogenization: Homogenize the sample (e.g., food product, tissue) in a suitable buffer.
-
Protein Precipitation/Extraction: For biological fluids like plasma or serum, precipitate proteins using a solvent like acetonitrile. For solid samples, perform a liquid-liquid or solid-phase extraction to isolate the Amadori compounds.
-
Hydrolysis (for protein-bound Amadori compounds): To measure Amadori compounds on proteins, perform acid or enzymatic hydrolysis to release the glycated amino acids.
-
Derivatization (Optional): In some cases, derivatization may be used to improve chromatographic separation or ionization efficiency.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection into the HPLC system.
b. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Quantification: Use a stable isotope-labeled internal standard for the specific Amadori compound of interest to ensure the highest accuracy and precision.[1][13]
Enrichment of Glycated Proteins/Peptides using Boronate Affinity Chromatography
This technique is highly effective for isolating glycated proteins or peptides from a complex mixture prior to quantification by other methods or for downstream analysis.
a. Materials:
-
Boronate affinity column (commercially available).
-
Binding/Wash Buffer: Typically a buffer at a slightly alkaline pH (e.g., pH 8.5) to facilitate the boronate ester formation.
-
Elution Buffer: A buffer at an acidic pH (e.g., pH 4.5) or a buffer containing a competing diol like sorbitol to disrupt the interaction and elute the glycated components.[8]
b. Protocol:
-
Column Equilibration: Equilibrate the boronate affinity column with several column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the pre-treated sample onto the column.
-
Washing: Wash the column with Binding/Wash Buffer to remove non-glycated components.
-
Elution: Elute the bound glycated proteins/peptides using the Elution Buffer.
-
Downstream Analysis: The eluted fraction can then be quantified using methods like HPLC, ELISA, or mass spectrometry.
Measurement of Total Fructosamine by Colorimetric (NBT) Assay
This method provides a rapid and cost-effective estimation of total glycated serum proteins and is widely used in clinical settings.
a. Materials:
-
Nitroblue tetrazolium (NBT) reagent in a carbonate buffer (alkaline pH).
-
Fructosamine calibrator.
-
Microplate reader capable of measuring absorbance at 530 nm.
b. Protocol:
-
Sample and Calibrator Preparation: Prepare a series of fructosamine calibrators of known concentrations. Dilute serum samples as required.
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 530 nm at two different time points to determine the rate of NBT reduction.[11]
-
Calculation: Calculate the fructosamine concentration in the samples by comparing their rate of absorbance change to that of the calibrators.
Visualizing the Pathways and Processes
To further aid in the understanding of Amadori compound analysis, the following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: The initial stage of the Maillard reaction leading to the formation of Amadori compounds.
Caption: A generalized experimental workflow for the quantification of Amadori compounds.
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acb.org.uk [acb.org.uk]
- 10. Measurement of glycated albumin by the nitroblue tetrazolium colorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cohesionbio.com [cohesionbio.com]
Decoding Isotopic Enrichment: A Comparative Guide to Analyzing Fructose-alanine-¹³C₆
For researchers, scientists, and drug development professionals, accurately determining the isotopic enrichment of stable isotope-labeled compounds is paramount for robust and reliable study outcomes. This guide provides a comprehensive comparison of the two primary analytical techniques for confirming the isotopic enrichment of Fructose-alanine-¹³C₆: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a head-to-head comparison of their performance, supported by detailed experimental protocols and data presentation, to aid in selecting the optimal method for your research needs.
Fructose-alanine-¹³C₆, a molecule incorporating a ¹³C₆-labeled fructose (B13574) moiety linked to alanine (B10760859), is a valuable tracer for metabolic studies. Confirming its isotopic enrichment is a critical quality control step to ensure the integrity of experimental results. The choice between MS and NMR for this validation depends on several factors, including the required level of detail, sample amount, and available instrumentation.
At a Glance: MS vs. NMR for ¹³C₆ Enrichment Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopologues based on mass differences. | Exploits the magnetic properties of atomic nuclei, providing information about the chemical environment and connectivity of atoms. For ¹³C, it directly detects the labeled nuclei. |
| Sensitivity | High (picomole to femtomole range). | Moderate (micromole to nanomole range). |
| Information Provided | Overall isotopic enrichment (percentage of labeled molecules) and distribution of isotopologues (M+1, M+2, etc.). | Positional information of ¹³C labels, confirmation of uniform labeling across the fructose backbone, and overall enrichment. |
| Sample Preparation | Often requires derivatization for volatile compounds (GC-MS) or chromatographic separation (LC-MS). | Minimal sample preparation is typically required; analysis is performed in solution. |
| Throughput | High, especially with autosamplers. | Lower, as longer acquisition times may be needed for detailed analysis. |
| Data Complexity | Can be complex due to fragmentation patterns and potential for overlapping peaks. | Spectra can be complex due to ¹³C-¹³C couplings in highly enriched samples, but specialized pulse sequences can simplify analysis. |
| Cost | Generally lower initial instrument cost compared to high-field NMR. | Higher initial instrument cost, particularly for high-field spectrometers. |
In-Depth Comparison of Analytical Approaches
Mass spectrometry offers superior sensitivity, making it the go-to technique when sample quantities are limited. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can effectively determine the overall enrichment of Fructose-alanine-¹³C₆. By analyzing the mass distribution of the molecular ion or specific fragments, one can calculate the percentage of molecules that have incorporated the six ¹³C atoms.
Nuclear Magnetic Resonance spectroscopy, on the other hand, provides unparalleled detail regarding the specific positions of the ¹³C labels. For Fructose-alanine-¹³C₆, ¹³C NMR can confirm that all six carbon atoms of the fructose moiety are indeed ¹³C, ruling out incomplete labeling. While less sensitive than MS, NMR is non-destructive and provides a wealth of structural information.[1][2] A study comparing GC-MS and NMR for ¹³C-isotopomer analysis in cardiac metabolism found a significant correlation in enrichment measurements, though NMR was noted to sometimes underestimate the unlabeled fraction.[2]
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for Fructose-alanine-¹³C₆ Enrichment
This protocol outlines a general procedure for determining the isotopic enrichment of Fructose-alanine-¹³C₆ using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve a known amount of Fructose-alanine-¹³C₆ in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL.
-
Prepare a corresponding solution of unlabeled Fructose-alanine as a reference standard.
2. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18) is suitable for separating Fructose-alanine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Fructose-alanine (M) and the fully labeled Fructose-alanine-¹³C₆ (M+6).
-
Integrate the peak areas for both species.
-
Calculate the isotopic enrichment using the following formula:
-
Enrichment (%) = [Area(M+6) / (Area(M) + Area(M+6))] * 100
-
dot graph TD { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
}
Caption: Workflow for LC-MS based isotopic enrichment analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Fructose-alanine-¹³C₆ Enrichment
This protocol provides a general method for confirming the isotopic enrichment and labeling pattern of Fructose-alanine-¹³C₆ using ¹³C NMR.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Fructose-alanine-¹³C₆ in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard with a single, well-resolved ¹³C resonance if precise quantification is required.
2. NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a ¹³C-observe probe.
-
Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling.
-
Key Parameters:
-
Pulse Angle: 30-45° to ensure quantitative conditions.
-
Relaxation Delay (d1): 5 times the longest T₁ of the ¹³C nuclei of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
3. Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the six carbon atoms of the fructose moiety.
-
Compare the integrals of the fructose carbons to the integral of the alanine carbons (which are at natural abundance ¹³C). The significantly higher intensity of the fructose signals will confirm high enrichment.
-
The presence of six distinct, intense signals for the fructose backbone confirms the ¹³C₆ labeling.
Caption: NMR workflow for confirming ¹³C₆ enrichment.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for confirming the isotopic enrichment of Fructose-alanine-¹³C₆. The choice of method will be dictated by the specific requirements of the study. For high-throughput screening and when only the overall enrichment level is needed, LC-MS is a highly effective and sensitive method. When detailed positional information and confirmation of the labeling pattern are critical, and sample amount is not a limiting factor, NMR spectroscopy is the superior choice. For comprehensive characterization, a combination of both techniques can provide the most complete picture of the isotopic enrichment of your labeled compound, ensuring the highest confidence in your research data.
References
Safety Operating Guide
Proper Disposal of Fructose-alanine-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential, step-by-step guidance for the safe and logistical disposal of Fructose-alanine-13C6, a non-hazardous, stable isotope-labeled compound.
This compound, a conjugate of fructose (B13574) and alanine (B10760859) with a ¹³C stable isotope label, is not classified as a hazardous substance.[1][2] Its disposal, therefore, follows standard protocols for non-hazardous laboratory waste. The carbon-13 isotope is a stable, non-radioactive isotope, meaning no special precautions for radioactivity are necessary for its handling or disposal.[3][]
Immediate Safety and Handling
Before disposal, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, especially in its solid, powdered form, personal protective equipment (PPE) is recommended to minimize exposure. This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use standard laboratory gloves.
-
Respiratory Protection: In case of dust generation, a dust mask or respirator is advised to avoid inhalation.[1]
Disposal Procedures
The recommended disposal route for this compound depends on its physical state (solid or in solution) and local institutional and municipal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Solid Waste Disposal
For this compound in its solid form:
-
Collection: Collect the dry, solid waste in a designated, well-labeled container.
-
Packaging: Ensure the container is securely sealed.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, intended for non-hazardous solid waste.[2] It is good practice for laboratory personnel to transport such waste directly to the designated dumpster area.[5]
Liquid Waste Disposal (Aqueous Solutions)
For dilute, aqueous solutions of this compound:
-
Evaluation: Confirm that the solution does not contain any other hazardous chemicals.
-
Dilution: Further dilute the solution with water.
-
Sewer Disposal: Small quantities of non-hazardous, water-soluble substances like this compound can typically be disposed of down the sanitary sewer, followed by flushing with a generous amount of water.[6][7] Approval from your local EHS department may be required.[5]
Important Considerations:
-
Do not dispose of solid this compound directly into drains or sewers.[1]
-
Do not mix this compound waste with hazardous chemical waste streams.
-
Empty Containers: Thoroughly rinse empty containers that held this compound with water. The rinsed containers can then be disposed of in the regular trash. Deface or remove the original label to prevent confusion.[5]
Summary of Key Data
Below is a table summarizing the relevant properties of Fructose-alanine and related compounds, as no specific safety data sheet with quantitative disposal limits for this compound was found.
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Isotope Type | Stable (non-radioactive) | [3][] |
| Primary Disposal Route (Solid) | Non-hazardous solid waste (trash) | [2] |
| Primary Disposal Route (Aqueous Solution) | Sanitary sewer (with dilution and approval) | [5][6][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. moravek.com [moravek.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling Fructose-alanine-13C6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fructose-alanine-13C6. The following procedures ensure safe handling and disposal of this stable isotope-labeled compound.
Hazard Assessment
This compound is a stable isotope-labeled compound. While the specific Safety Data Sheet (SDS) for this compound is not available, an SDS for the closely related D-Fructose-13C6 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as with any chemical, it is essential to handle it with care in a laboratory setting. The primary considerations are to prevent contamination of the sample and to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with appropriate gloves.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or aerosols.[2][3] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against incidental contact and prevents contamination of the sample.[2][4] It is recommended to change gloves frequently.[4] |
| Body Protection | A clean lab coat. | Protects skin and clothing from potential spills.[3][4][5] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If handling large quantities or if dust is generated, a dust respirator may be appropriate.[6] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[7]
-
-
Preparation:
-
Work in a clean, designated area, such as a laminar flow hood, to minimize the risk of contamination.[4]
-
Wipe down all equipment (e.g., pipettes, spatulas, weighing boats) with 70% ethanol (B145695) before use.[5]
-
Don the appropriate PPE as listed in the table above.
-
-
Weighing and Aliquoting:
-
Use a calibrated microbalance for accurate measurement.[5]
-
Handle the solid compound carefully to avoid generating dust.
-
If preparing solutions, add the solvent to the weighed compound slowly.
-
-
Experimental Use:
Disposal Plan
Waste disposal must adhere to local, state, and federal regulations.
-
Unused Product:
-
Dispose of the chemical in its original container if possible.
-
Do not mix with other waste.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal instructions.
-
-
Contaminated Materials:
-
Dispose of contaminated lab supplies (e.g., pipette tips, gloves, weighing boats) in a designated chemical waste container.
-
Handle uncleaned containers as you would the product itself.
-
Quantitative Data Summary
The following table summarizes key quantitative data for D-Fructose, a component of the target molecule. Specific data for this compound is not available, but these values provide a useful reference.
| Property | Value | Source |
| Melting Point | 103-105 °C | [7] |
| Molecular Weight | 180.16 g/mol | [6] |
| Solubility | Soluble in cold water | [6] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. theglobalquality.com [theglobalquality.com]
- 7. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
